molecular formula C12H16N2O2 B1603845 1-(4-Methoxybenzyl)piperazin-2-one CAS No. 893747-38-1

1-(4-Methoxybenzyl)piperazin-2-one

Katalognummer: B1603845
CAS-Nummer: 893747-38-1
Molekulargewicht: 220.27 g/mol
InChI-Schlüssel: JZWPWJJUTSFCHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)piperazin-2-one is a differentially protected piperazin-2-one that serves as a critical chiral intermediate in enantioselective synthesis . Piperazin-2-ones are recognized as privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmaceuticals, and possess an embedded carbonyl group that allows for the synthesis of highly substituted piperazine derivatives upon reduction . This compound is of significant research value for constructing alpha-tertiary and alpha-secondary stereocenters via methods such as palladium-catalyzed decarboxylative allylic alkylation, providing access to enantioenriched building blocks that are otherwise difficult to prepare . These chiral tertiary piperazines are invaluable for exploring novel chemical space in drug discovery programs and have been utilized in the synthesis of medicinally important analogs, including those of known kinase inhibitors . Furthermore, the piperazin-2-one core acts as a conformationally constrained peptidomimetic, effectively mimicking inverse gamma-turns in peptides, which are crucial elements in protein secondary structures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-10(3-5-11)9-14-7-6-13-8-12(14)15/h2-5,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZWPWJJUTSFCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCNCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602372
Record name 1-[(4-Methoxyphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893747-38-1
Record name 1-[(4-Methoxyphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)piperazin-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-(4-Methoxybenzyl)piperazin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical structure, a robust and reproducible synthetic pathway, detailed characterization methods, and an exploration of its potential biological significance based on the activities of structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring and its derivatives are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[1] This is due to their unique physicochemical properties, including their ability to engage in various non-covalent interactions with biological targets and their favorable pharmacokinetic profiles. The introduction of a lactam functionality to form a piperazin-2-one core further refines these properties, offering a rigidified structure that can orient substituents in a well-defined three-dimensional space. The N-1 substituent, in this case, a 4-methoxybenzyl group, plays a crucial role in modulating the molecule's properties, including its lipophilicity and potential interactions with target proteins.

Chemical Structure and Properties

1-(4-Methoxybenzyl)piperazin-2-one is a disubstituted piperazinone with the following key structural features:

  • Core Heterocycle: A six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4.

  • Lactam Group: A carbonyl group at position 2, forming an amide bond within the ring.

  • N-1 Substituent: A 4-methoxybenzyl group attached to the nitrogen atom at position 1.

The presence of the aromatic ring and the methoxy group influences the molecule's electronic and steric properties, which are critical for its biological activity and synthetic accessibility.

Table 1: Physicochemical Properties of 1-(4-Methoxybenzyl)piperazin-2-one

PropertyValueSource
CAS Number 893747-38-1Echemi[2]
Molecular Formula C₁₂H₁₆N₂O₂Echemi[2]
Molecular Weight 220.27 g/mol Echemi[2]
IUPAC Name 1-(4-methoxybenzyl)piperazin-2-oneEchemi[2]
Appearance Predicted: White to off-white solidN/A
Solubility Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents.N/A

Diagram 1: Chemical Structure of 1-(4-Methoxybenzyl)piperazin-2-one

Caption: 2D structure of 1-(4-Methoxybenzyl)piperazin-2-one.

Synthesis of 1-(4-Methoxybenzyl)piperazin-2-one

The synthesis of 1-(4-Methoxybenzyl)piperazin-2-one can be efficiently achieved through a two-step process. This synthetic strategy is designed for clarity, reproducibility, and scalability.

Diagram 2: Synthetic Pathway

Synthesis_Pathway A Ethylenediamine C N-(4-methoxybenzyl)ethylenediamine A->C Reductive Amination B 4-Methoxybenzaldehyde B->C E 1-(4-Methoxybenzyl)piperazin-2-one C->E Cyclization D Chloroacetyl chloride D->E

Sources

An In-depth Technical Guide to 1-[(4-methoxyphenyl)methyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-[(4-methoxyphenyl)methyl]piperazin-2-one, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific data for this molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for scientific professionals.

Core Compound Identification and Chemical Properties

1-[(4-methoxyphenyl)methyl]piperazin-2-one is a derivative of piperazin-2-one, featuring a 4-methoxybenzyl group attached to the nitrogen atom at position 1. This structural motif is of interest due to the prevalence of the piperazine core in numerous biologically active compounds.[1][2]

Synonyms and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for research and regulatory purposes. The following table summarizes the key identifiers for 1-[(4-methoxyphenyl)methyl]piperazin-2-one.

IdentifierValue
IUPAC Name 1-[(4-methoxyphenyl)methyl]piperazin-2-one
CAS Number 893747-38-1
Molecular Formula C₁₂H₁₆N₂O₂
Molecular Weight 220.27 g/mol
Synonyms 1-(4-Methoxybenzyl)piperazin-2-one
Physicochemical Properties
PropertyPredicted Value/Information
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in organic solvents
LogP A positive value is predicted, suggesting some lipophilicity

Synthesis and Methodologies

While a specific, detailed synthesis protocol for 1-[(4-methoxyphenyl)methyl]piperazin-2-one is not widely published, its structure lends itself to established synthetic strategies for N-substituted piperazin-2-ones. A plausible and efficient approach would involve a multi-step synthesis.

Proposed Synthetic Pathway

A logical synthetic route could be a tandem reductive amination followed by a cyclization reaction.[3] This method is advantageous for its efficiency and potential for diversification.

Experimental Protocol:

  • Reductive Amination: React N-(2-oxoethyl)acetamide with 4-methoxybenzylamine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate secondary amine. The reaction is typically carried out in a suitable solvent like acetonitrile, often with the addition of acetic acid to facilitate the reaction.[3]

  • Cyclization: The intermediate amine can then undergo an intramolecular N,N'-acyl transfer to form the piperazin-2-one ring. This cyclization can often be achieved in the same pot as the reductive amination, streamlining the process.[3]

Another potential synthetic route could involve Jocic-type reactions with an appropriately N-substituted diamine, which has been shown to be effective for the synthesis of 1-substituted piperazinones.[4]

Visualization of the Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 1-[(4-methoxyphenyl)methyl]piperazin-2-one based on the tandem reductive amination and cyclization strategy.

G cluster_reactants Starting Materials cluster_reaction1 Step 1: Reductive Amination cluster_reaction2 Step 2: Intramolecular Cyclization A N-(2-oxoethyl)acetamide C Intermediate Secondary Amine A->C Sodium Triacetoxyborohydride B 4-Methoxybenzylamine B->C D 1-[(4-methoxyphenyl)methyl]piperazin-2-one C->D N,N'-Acyl Transfer G cluster_compound 1-[(4-methoxyphenyl)methyl]piperazin-2-one cluster_targets Potential Cellular Targets Compound {Potential Biological Interactions} CNS CNS Receptors Dopamine Serotonin Adrenergic Compound->CNS:d Modulation Enzymes Enzymes Kinases Proteases Compound->Enzymes:p Inhibition Channels Ion Channels Calcium Sodium Compound->Channels:ca Blockade

Caption: Potential biological targets for piperazine-based compounds.

Safety and Handling

As a matter of good laboratory practice, 1-[(4-methoxyphenyl)methyl]piperazin-2-one should be handled with care, following standard safety protocols for chemical reagents. While a specific material safety data sheet (MSDS) is not widely available, general precautions for piperazine derivatives should be observed. [5][6][7][8]

General Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1-[(4-methoxyphenyl)methyl]piperazin-2-one represents a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, this guide provides a foundational understanding of its identity, plausible synthetic routes, potential pharmacological relevance, and necessary safety precautions. It is our hope that this document will serve as a valuable resource for researchers and scientists, encouraging further exploration into the properties and applications of this and related compounds.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. [Link]

  • s d fine-chem limited. piperazine anhydrous Safety Data Sheet. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Piperazine Safety Data Sheet. [Link]

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360–2365. [Link]

  • Perryman, M. S., Earl, M. W., Greatorex, S., Clarkson, G. J., & Fox, D. J. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Semantic Scholar. [Link]

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(22), 3569-3578. [Link]

  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. [Link]

  • Korch, K. M., Eidamshaus, C., & Stoltz, B. M. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(45), 12216-12219. [Link]

  • Anonymous. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • de Oliveira, R., de Freitas, R. M., & de Castro, M. V. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 22-38. [Link]

  • Anonymous. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(5), 603-611. [Link]

  • de la Cruz, P., Díez-de-los-Ríos, E., de la Hoz, A., & Díaz-Ortiz, Á. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(5), 2931–2940. [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine - Google P
  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazeli, H. (2012). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 11(3), 807–817. [Link]

  • Process for preparing N-benzyl piperazine - Patsnap Eureka. [Link]

  • Sharma, R., Kumar, R., & Kumar, S. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(13), 4476–4482. [Link]

  • Jadhav, H. R., & Kalaskar, M. V. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 231-240. [Link]

  • Anonymous. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. Ayurveda Journal of Health. [Link]

Sources

Solubility of 1-(4-Methoxybenzyl)piperazin-2-one in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Determining the Solubility of 1-(4-Methoxybenzyl)piperazin-2-one in DMSO and Methanol

Foreword: The Foundational Role of Solubility in Drug Discovery

In the landscape of drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental physicochemical properties that dictate the fate of a candidate compound is its solubility. Poor solubility can precipitate a cascade of issues, from unreliable results in in vitro bioassays to poor bioavailability and complex formulation requirements, ultimately leading to costly late-stage failures. This guide provides a comprehensive framework for the systematic determination of the solubility of a novel piperazine derivative, 1-(4-Methoxybenzyl)piperazin-2-one, in two critical organic solvents: dimethyl sulfoxide (DMSO) and methanol.

As a Senior Application Scientist, my objective extends beyond presenting a mere protocol. This document is designed to be a self-validating system of logic and methodology. We will delve into the causality behind each experimental choice, grounding our practical steps in the fundamental principles of physical chemistry. This ensures that the data generated is not only accurate but also contextually understood, empowering researchers, scientists, and drug development professionals to make informed decisions in their discovery and development pipelines.

Introduction to the Compound and Solvents

The Molecule of Interest: 1-(4-Methoxybenzyl)piperazin-2-one

1-(4-Methoxybenzyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core. The piperazine scaffold is a privileged structure in medicinal chemistry, known for improving aqueous solubility and pharmacokinetic properties.[1] The presence of a methoxybenzyl group introduces a degree of lipophilicity and potential for specific molecular interactions.

  • Chemical Structure:

    • Molecular Formula: C₁₂H₁₆N₂O₂[2]

    • Molecular Weight: 220.27 g/mol [2]

    • SMILES: COC1=CC=C(C=C1)CN2CCNCC2=O[2]

Understanding the interplay between the polar piperazinone ring (with its amide and amine functionalities capable of hydrogen bonding) and the more non-polar methoxybenzyl group is key to predicting its behavior in different solvents.

The Solvents: DMSO and Methanol

The choice of solvent is paramount in both early-stage screening and later formulation development.

  • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent, DMSO is often called a "universal solvent" in drug discovery.[3] Its ability to dissolve a vast range of both polar and nonpolar compounds makes it indispensable for creating high-concentration stock solutions for high-throughput screening (HTS).[4]

  • Methanol (MeOH): A polar protic solvent, methanol is widely used in organic synthesis, purification, and as a component of mobile phases in chromatography.[2][5] Its protic nature (due to the hydroxyl group) allows it to act as both a hydrogen bond donor and acceptor, leading to different solute-solvent interactions compared to DMSO.

The Theoretical Framework: Kinetic vs. Thermodynamic Solubility

A critical distinction must be made between two types of solubility measurements, as they answer different experimental questions.[6]

  • Thermodynamic Solubility: This is the true, equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[7] This value is determined by equilibrating an excess of the solid compound with the solvent over a prolonged period (e.g., 24 hours or more) and is the gold standard for formulation and biopharmaceutical classification.[8][9] The "shake-flask" method is the most reliable technique for its determination.[9]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly introduced from a concentrated DMSO stock solution, begins to precipitate out of an aqueous or organic medium.[4] The resulting value is often higher than the thermodynamic solubility due to the formation of a temporary, supersaturated state.[6] Kinetic solubility is crucial in early drug discovery for assessing the suitability of compounds for HTS bioassays, where compounds are typically diluted from DMSO stocks.[4]

The free energy of dissolution (ΔG) governs this process, as described by the equation ΔG = ΔH – TΔS, where a more negative ΔG indicates greater solubility. The interplay between the enthalpy of dissolution (ΔH, the energy required to break the crystal lattice and form solvent-solute interactions) and the entropy of mixing (ΔS) determines the final equilibrium state.

Experimental Design and Rationale

This guide outlines two distinct, validated protocols to measure both thermodynamic and kinetic solubility. The choice of High-Performance Liquid Chromatography (HPLC) with UV detection as the quantification method is based on its high precision, ability to separate the analyte from potential impurities or degradants, and widespread availability in research laboratories.[9]

Rationale for Thermodynamic Solubility Protocol

The objective is to achieve a true equilibrium between the solid state of 1-(4-Methoxybenzyl)piperazin-2-one and its dissolved state in each solvent.

  • Method: The universally recognized shake-flask method will be used.[9]

  • Starting Material: Solid, crystalline compound is used to ensure the measurement reflects the energy required to overcome the crystal lattice forces.

  • Equilibration Time: A 24-hour incubation period is chosen to provide sufficient time for the system to reach equilibrium, a standard practice for this method.[7][8]

  • Phase Separation: Filtration through a low-binding filter (e.g., PVDF) is critical to separate the saturated supernatant from undissolved solid without significant loss of the analyte due to adsorption.[9]

Rationale for Kinetic Solubility Protocol

The objective is to simulate the conditions of a typical high-throughput screening assay and determine the point of precipitation.

  • Method: A high-throughput plate-based method will be used.

  • Starting Material: A high-concentration stock solution in 100% DMSO is the standard starting point for kinetic assays.[8]

  • Solvent Addition: The experiment is initiated by adding the DMSO stock to the test solvent (methanol), which mimics the dilution process in a biological assay.

  • Equilibration Time: A shorter incubation time (e.g., 2 hours) is used, as this reflects the non-equilibrium conditions of most in vitro screens.[8]

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol establishes the equilibrium solubility of 1-(4-Methoxybenzyl)piperazin-2-one.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(4-Methoxybenzyl)piperazin-2-one (e.g., 2-5 mg) into separate 1.5 mL glass vials. Ensure there is visible undissolved solid.

    • To each set of vials (run in triplicate), add 1.0 mL of the respective solvent (DMSO or Methanol).

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant, moderate agitation.

    • Incubate at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[7][8]

  • Phase Separation:

    • After 24 hours, allow the vials to stand for 30 minutes to let the excess solid settle.

    • Carefully withdraw the supernatant using a pipette and filter it through a 0.45 µm PVDF syringe filter into a clean HPLC vial. Discard the first few drops to saturate any potential binding sites on the filter.[9]

  • Sample Analysis (HPLC Quantification):

    • Prepare a series of calibration standards of the compound in the relevant solvent (DMSO or Methanol) at known concentrations (e.g., from 1 µg/mL to 1000 µg/mL).

    • Dilute the filtered saturated solution with the appropriate solvent to bring its concentration within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a predetermined λ_max for the compound.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area from the HPLC chromatogram against the known concentration of the standards.

    • Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

    • Multiply the calculated concentration by the dilution factor to determine the final thermodynamic solubility in µg/mL or mM.

Protocol 2: Kinetic Solubility Determination

This protocol measures the concentration at which the compound precipitates from a DMSO stock solution into methanol.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of 1-(4-Methoxybenzyl)piperazin-2-one (e.g., 20 mM) in 100% DMSO.

  • Assay Plate Preparation:

    • In a 96-well plate, add 198 µL of methanol to multiple wells.

    • Add 2 µL of the 20 mM DMSO stock solution to the methanol-containing wells (this creates a 1:100 dilution, a final DMSO concentration of 1%, and a nominal compound concentration of 200 µM).

    • Mix thoroughly by shaking the plate for 1 minute.

  • Incubation:

    • Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking.[8]

  • Precipitate Removal:

    • After incubation, separate the soluble fraction from any precipitate. This is typically done by filtering the plate contents through a solubility filter plate (e.g., Millipore MultiScreen®) under vacuum into a clean collection plate.

  • Sample Analysis (HPLC Quantification):

    • Analyze the filtrate directly by HPLC-UV using the same method and calibration standards as described in Protocol 1 (Section 4.1, Step 4).

  • Data Analysis:

    • Quantify the concentration of the compound in the filtrate using the calibration curve.

    • The resulting concentration is the kinetic solubility under these specific conditions (e.g., 1% DMSO in methanol, 2-hour incubation).

Data Presentation and Visualization

Quantitative data should be summarized in clear, structured tables.

Table 1: Physicochemical Properties of 1-(4-Methoxybenzyl)piperazin-2-one

Property Value Source
Molecular Formula C₁₂H₁₆N₂O₂ [2]
Molecular Weight 220.27 g/mol [2]

| SMILES | COC1=CC=C(C=C1)CN2CCNCC2=O |[2] |

Table 2: Template for Thermodynamic Solubility Results

Solvent Replicate 1 (µg/mL) Replicate 2 (µg/mL) Replicate 3 (µg/mL) Mean Solubility (µg/mL) Std. Dev. Molar Solubility (mM)
DMSO

| Methanol | | | | | | |

Table 3: Template for Kinetic Solubility Results

Solvent System Replicate 1 (µM) Replicate 2 (µM) Replicate 3 (µM) Mean Solubility (µM) Std. Dev.

| 1% DMSO in Methanol | | | | | |

Visualization of Experimental Workflows

Diagrams created using Graphviz clarify the logical flow of each protocol.

Thermodynamic_Solubility_Workflow cluster_prep Step 1: Preparation cluster_equilibrate Step 2: Equilibration cluster_separate Step 3: Phase Separation cluster_analyze Step 4: Analysis A Add Excess Solid Compound to Vials B Add 1 mL Solvent (DMSO or Methanol) A->B Triplicates C Incubate with Agitation (24h at 25°C) B->C D Filter Supernatant (0.45 µm PVDF Filter) C->D E Dilute Sample & Quantify via HPLC-UV D->E F Calculate Solubility vs. Calibration Curve E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic_Solubility_Workflow cluster_prep Step 1: Preparation cluster_incubate Step 2: Incubation cluster_separate Step 3: Phase Separation cluster_analyze Step 4: Analysis A Prepare 20 mM Stock in 100% DMSO B Add 2 µL Stock to 198 µL Methanol in 96-well Plate A->B C Incubate with Agitation (2h at 25°C) B->C D Filter through Solubility Filter Plate C->D E Quantify Filtrate via HPLC-UV D->E F Report Concentration as Kinetic Solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

The protocols detailed in this guide provide a robust and scientifically grounded approach to characterizing the solubility of 1-(4-Methoxybenzyl)piperazin-2-one in DMSO and methanol. By distinguishing between and systematically measuring both thermodynamic and kinetic solubility, researchers can generate a comprehensive data package. This information is not merely a set of numbers; it is a critical tool for diagnosing potential liabilities, guiding medicinal chemistry efforts, and building a solid foundation for downstream formulation and preclinical development. Adherence to these self-validating methodologies will ensure the generation of high-quality, reliable data essential for advancing drug discovery projects.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed. [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

  • Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • Wikipedia. (n.d.). Solubility. Retrieved from [Link]

  • Martinez, M. N., & Amidon, G. L. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Mixture of DMF and DMSO. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]

  • Ke, C., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. [Link]

  • Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. [Link]

  • Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • PubChem. (n.d.). Piperazine. Retrieved from [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. ProQuest. [Link]

  • Buchta, D. R. (1987). A Method for the Quantitation of Trace Levels of Dimethyl Sulfoxide in Urine by High Performance Liquid Chromatography. DTIC. [Link]

  • Derdour, A., & Nancarrow, P. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing Point Depression Method. Journal of Chemical & Engineering Data. [Link]

  • Seethalakshmi, S., et al. (2022). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. IUCr Journals. [Link]

  • Sanphui, P., et al. (2016). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. [Link]

  • Keselytė, A. (2023). Question on "What are the best parameters for DMSO analysis by using HPLC system?". ResearchGate. [Link]

  • Amar Healthcare. (n.d.). Manufacturer of 1-(4-Methoxy phenyl) Piperazine CAS No 38212-30-5. Retrieved from [Link]

  • Waters. (n.d.). Is it safe to inject DMSO on an HPLC column?. Retrieved from [Link]

  • Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(4-Methoxybenzyl)piperazin-2-one and 4-benzylpiperazin-2-one: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Piperazin-2-one represents a privileged scaffold in medicinal chemistry, offering a conformationally constrained diamine surrogate that is frequently incorporated into biologically active molecules. The strategic substitution on its nitrogen atoms at the N1 and N4 positions dictates the molecule's physicochemical properties, reactivity, and ultimately, its utility in drug development. This guide provides a detailed comparative analysis of two key isomers: 1-(4-Methoxybenzyl)piperazin-2-one and 4-benzylpiperazin-2-one. We will dissect their structural nuances, explore the profound impact of substituent placement on synthetic strategy, and discuss the implications for their application as intermediates and pharmacophores in modern pharmaceutical research.

Introduction: The Piperazin-2-one Core and the Significance of N-Substitution

The piperazin-2-one heterocycle is a six-membered ring containing two nitrogen atoms and a carbonyl group. Its rigid, chair-like conformation makes it an attractive building block for introducing specific spatial orientations in a target molecule. The critical distinction between the two nitrogens—one being an amide (N1) and the other an amine (N4)—is the foundation of their differential reactivity and synthetic utility.

This guide focuses on two benzyl-substituted derivatives that, while structurally similar, serve fundamentally different roles in synthesis and drug design:

  • 1-(4-Methoxybenzyl)piperazin-2-one: Here, the N1 amide nitrogen is substituted. The substituent is not just a benzyl group but a p-methoxybenzyl (PMB) group, a crucial detail that imparts unique chemical properties.

  • 4-benzylpiperazin-2-one: In this isomer, the N4 amine nitrogen is substituted, leaving the N1 amide nitrogen available for further modification.

Understanding the differences between these two molecules is paramount for researchers designing synthetic routes and developing structure-activity relationships (SAR) for new chemical entities.

Structural and Physicochemical Dissection

The primary difference lies in the point of attachment of the benzyl group and the presence of the methoxy substituent. This seemingly minor change creates two distinct chemical entities with different properties and applications.

G cluster_0 1-(4-Methoxybenzyl)piperazin-2-one cluster_1 4-benzylpiperazin-2-one a a b b

Figure 1: Chemical structures of the two isomeric piperazin-2-ones.

The para-methoxy group on the 1-substituted isomer is a strong electron-donating group. This has two major consequences:

  • Electronic Modulation: It increases the electron density of the aromatic ring, which can influence pi-stacking interactions and metabolic stability.

  • Protecting Group Functionality: The electron-rich nature of the PMB group makes it susceptible to oxidative cleavage, turning it into a versatile protecting group for the N1 amide position.[1][2] This is perhaps the most significant functional difference between the two molecules.

Comparative Physicochemical Properties

The following table summarizes the key properties of each compound, providing a quantitative basis for comparison.

Property1-(4-Methoxybenzyl)piperazin-2-one4-benzylpiperazin-2-one
CAS Number 893747-38-1[3]13754-41-1[4]
Molecular Formula C₁₂H₁₆N₂O₂[3]C₁₁H₁₄N₂O[4]
Molecular Weight 220.27 g/mol [3]190.24 g/mol [4]
N1 Position Substituted (Tertiary Amide)Unsubstituted (Secondary Amide)
N4 Position Unsubstituted (Secondary Amine)Substituted (Tertiary Amine)
Key Functional Feature N1-PMB group acts as a protecting groupFree N1-H for derivatization

Synthesis and Reactivity: Two Divergent Paths

The distinct substitution patterns dictate entirely different synthetic strategies and reactive potentials. One molecule is primarily a tool for controlled, multi-step synthesis, while the other is a scaffold for direct library generation.

Synthesis of 1-(4-Methoxybenzyl)piperazin-2-one

The synthesis of N1-substituted piperazinones can be achieved through methods like the Jocic-type reaction, which allows for regioselective substitution.[5][6] A common conceptual pathway involves the cyclization of an N-substituted diamine precursor.

Illustrative Protocol: Synthesis via N-PMB Ethylenediamine

  • Step 1: Preparation of N-(4-Methoxybenzyl)ethane-1,2-diamine. React ethylenediamine with one equivalent of 4-methoxybenzyl chloride under basic conditions. Careful control of stoichiometry is required to minimize dialkylation.

  • Step 2: Acylation. React the resulting N-PMB diamine with an activated acetic acid derivative, such as chloroacetyl chloride, to selectively acylate the more nucleophilic primary amine.

  • Step 3: Intramolecular Cyclization. Under basic conditions (e.g., sodium hydride in THF), the secondary amine displaces the chloride to form the piperazin-2-one ring.

The true value of this molecule lies in its subsequent reactivity. The N4 secondary amine is now available for modification, while the N1 amide is "protected."

Synthesis of 4-benzylpiperazin-2-one

This isomer is more straightforwardly synthesized by direct alkylation of the parent piperazin-2-one scaffold.

Illustrative Protocol: Direct N4-Alkylation

  • Step 1: Starting Material. Begin with commercially available piperazin-2-one.

  • Step 2: Benzylation. React piperazin-2-one with benzyl bromide or benzyl chloride in the presence of a non-nucleophilic base (e.g., K₂CO₃ or Et₃N) in a suitable solvent like acetonitrile. The N4 amine is significantly more nucleophilic than the N1 amide nitrogen, leading to highly selective alkylation at the desired position.

The product, 4-benzylpiperazin-2-one, possesses a free N1-H. This amide proton can be deprotonated with a strong base, and the resulting anion can be used in subsequent alkylation or acylation reactions to build molecular complexity.

Comparative Synthetic Workflow

The following diagram illustrates the divergent synthetic utility of these two isomers.

G start1 1-(4-Methoxybenzyl)- piperazin-2-one step1 Reactant 'A' (e.g., Acyl Chloride) @ N4 Position start1->step1 1. Derivatize N4 inter1 N1-Protected Intermediate step1->inter1 step2 Deprotection (e.g., DDQ or TFA) inter1->step2 2. Remove PMB final1 Final Product 1 (N4-Substituted) step2->final1 start2 4-benzylpiperazin-2-one step3 Reactant 'B' (e.g., Alkyl Halide) @ N1 Position start2->step3 Derivatize N1 final2 Final Product 2 (N1,N4-Disubstituted) step3->final2

Figure 2: Divergent synthetic pathways for the two isomers.

Role in Medicinal Chemistry and Drug Development

The piperazine scaffold is a cornerstone of modern drug design, appearing in numerous approved drugs.[7] The choice between using 1-(4-methoxybenzyl)piperazin-2-one or 4-benzylpiperazin-2-one as a starting material has profound implications for a drug discovery campaign.

The Strategic Value of the p-Methoxybenzyl (PMB) Group

The PMB group is more than just a bulky substituent; it is a strategic tool.[8]

  • Metabolic Implications: The methoxy group provides a "soft spot" for metabolism via O-demethylation by cytochrome P450 enzymes. This can be used to design prodrugs or to control the pharmacokinetic profile of a molecule.[9]

  • Receptor Interactions: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor's binding pocket that a simple benzyl group cannot.[8]

  • Orthogonal Deprotection: In complex total synthesis, the ability to remove the PMB group under specific oxidative conditions (using DDQ) without affecting other protecting groups (like Boc or standard benzyl groups) is a significant advantage.[2][10] This allows for precise, late-stage modifications of a lead compound.

Molecules containing the 4-methoxybenzyl moiety have been investigated for a range of biological activities, including targeting poly (ADP-ribose) polymerase (PARP) in cancer cells.[11]

The Utility of the 4-Benzylpiperazin-2-one Scaffold

The 4-benzylpiperazin-2-one structure is a common feature in compounds designed to interact with the central nervous system. The benzylpiperazine core is known to have activity at various receptors.[12][13]

  • Lipophilicity and BBB Penetration: The benzyl group increases the lipophilicity of the molecule, which can aid in crossing the blood-brain barrier (BBB).

  • Scaffold for Library Synthesis: Its primary utility is as a ready-made scaffold. Medicinal chemists can take this core and quickly generate a large library of analogs by varying the substituent at the N1 position, enabling rapid exploration of the SAR for a given biological target.

Conclusion

While 1-(4-Methoxybenzyl)piperazin-2-one and 4-benzylpiperazin-2-one are simple isomers of a substituted piperazinone, they are not interchangeable. Their differences are a clear illustration of how subtle structural changes lead to vastly different chemical personalities and applications.

  • 1-(4-Methoxybenzyl)piperazin-2-one is best viewed as a protected building block . Its value is in multi-step, controlled synthesis where the PMB group masks the N1 amide, directing reactivity to the N4 position, before being strategically removed.

  • 4-benzylpiperazin-2-one is a foundational scaffold . It provides a stable core with a reactive N1-amide handle, ideal for rapid derivatization and the generation of compound libraries for high-throughput screening and SAR studies.

For researchers and drug development professionals, selecting the correct isomer is a critical decision that will shape the entire synthetic and medicinal chemistry strategy. A thorough understanding of their distinct properties is essential for leveraging the full potential of the versatile piperazin-2-one core.

References

  • ResearchGate. The role of the methoxy group in approved drugs | Request PDF. (n.d.). Retrieved February 12, 2026, from [Link]

  • Perryman, M. S., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry, 13(8), 2360-5. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]

  • PubChem. 1-(4-Methoxybenzyl)piperidine-2,4-dione. (n.d.). Retrieved February 12, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/1-(4-Methoxybenzyl_piperidine-2_4-dione]([Link]

  • PubChem. 1-(4-Methoxyphenyl)piperazine. (n.d.). Retrieved February 12, 2026, from [Link]

  • Prezzavento, O., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. Molecules, 23(11), 2997. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. Available at: [Link]

  • Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. Available at: [Link]

  • ResearchGate. Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). (n.d.). Retrieved February 12, 2026, from [Link]

  • Perryman, M. S., et al. (2015). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Semantic Scholar. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2848. Available at: [Link]

  • ResearchGate. The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. (n.d.). Retrieved February 12, 2026, from [Link]

  • ResearchGate. Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines | Request PDF. (n.d.). Retrieved February 12, 2026, from [Link]

  • Wikipedia. 4-Benzylpiperidine. (2023, December 27). Retrieved February 12, 2026, from [Link]

  • PubChem. (4-Benzyl-piperazin-1-yl)-acetic acid. (n.d.). Retrieved February 12, 2026, from [Link]

  • Chem-Station. p-Methoxybenzyl (PMB) Protective Group. (2014, March 10). Retrieved February 12, 2026, from [Link]

  • ResearchGate. The visual comparison of the N,N-disubstituted piperazine (left), and.... (n.d.). Retrieved February 12, 2026, from [Link]

  • Tsymbalyuk, O., et al. (2023). 8-[(4-benzylpiperazin-1-yl)methyl]-3-(2-chlorophenyl)-7-hydroxy-chromen-4-one is an activator of contractile activity of intestinal smooth muscles with reversible M2 cholinomimetic properties. ResearchGate. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). (n.d.). Retrieved February 12, 2026, from [Link]

  • Somei, M., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Heterocycles, 48(1), 1-4. Available at: [Link]

  • Sundaresan, K., et al. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Available at: [Link]

  • PubChem. 1-(4-Benzylpiperazin-1-yl)-2,2-dichloroethanone. (n.d.). Retrieved February 12, 2026, from [Link]

  • Singh, P., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4140-4151. Available at: [Link]

  • Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-9. Available at: [Link]

Sources

Commercial Suppliers and Technical Guidance for the Strategic Building Block: 1-(4-Methoxybenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

Introduction: The Versatility of the Piperazin-2-one Scaffold

The piperazin-2-one moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological targets. Its inherent structural features, including a combination of amide and amine functionalities, allow for diverse chemical modifications and the presentation of pharmacophoric elements in a defined three-dimensional space. The introduction of a 4-methoxybenzyl (PMB) protecting group on the nitrogen atom at position 1, yielding 1-(4-Methoxybenzyl)piperazin-2-one, offers a stable yet readily cleavable protecting group, making it a valuable and versatile building block in multi-step organic syntheses. This guide provides an in-depth overview of commercial suppliers for this key intermediate, guidance on quality assessment, and a technical protocol for its application. The piperazine moiety is often found in drugs and bioactive molecules due to its diverse roles depending on its position in the molecule and the therapeutic class.[1]

Commercial Sourcing of 1-(4-Methoxybenzyl)piperazin-2-one

A critical first step in any research or development program is the reliable sourcing of starting materials. The quality and purity of building blocks like 1-(4-Methoxybenzyl)piperazin-2-one directly impact the success of subsequent synthetic steps and the integrity of biological data. Several commercial suppliers offer this compound, each with varying levels of purity, available quantities, and supporting documentation.

Below is a comparative summary of prominent suppliers:

SupplierProduct NameCAS NumberPurityAdditional Information
ChemScene1-(4-Methoxybenzyl)piperazin-2-one893747-38-1≥98%Offers custom synthesis and commercial production services.[2]
Echemi (CHEMLYTE SOLUTIONS CO.,LTD)1-(4-Methoxybenzyl)piperazin-2-one893747-38-1Industrial GradeA manufactory based in China with several years of experience.[3]

Note: While Sigma-Aldrich is a major chemical supplier, their catalog lists the related compound 1-(4-Methoxybenzyl)piperazine (CAS 21867-69-6) with 97% purity, which is a different, though structurally related, chemical. Researchers should be meticulous in verifying the CAS number to ensure they are procuring the correct piperazin-2-one derivative.

Expert Insights on Quality Control and Validation

As a senior application scientist, I cannot overstate the importance of rigorous quality control upon receiving any chemical intermediate. The following workflow is recommended to ensure the integrity of your starting material.

cluster_0 Sourcing and Initial Verification cluster_1 In-House Quality Control cluster_2 Documentation and Storage Identify Supplier Identify Supplier Request CoA Request CoA Identify Supplier->Request CoA Crucial Step Verify CAS & Structure Verify CAS & Structure Request CoA->Verify CAS & Structure Perform 1H NMR Perform 1H NMR Verify CAS & Structure->Perform 1H NMR Identity Check LC-MS Analysis LC-MS Analysis Perform 1H NMR->LC-MS Analysis Purity & Mass Check Store Appropriately Store Appropriately LC-MS Analysis->Store Appropriately Log Batch & Results Log Batch & Results Store Appropriately->Log Batch & Results

Caption: Recommended workflow for sourcing and in-house validation of chemical building blocks.

1. Certificate of Analysis (CoA) Review: Always request and scrutinize the supplier's CoA. This document should provide key analytical data, including purity assessment by a primary method (e.g., NMR, HPLC) and confirmation of identity (e.g., Mass Spectrometry).

2. ¹H NMR Spectroscopy: An in-house ¹H NMR is the gold standard for confirming the structure of the compound. The spectrum should be consistent with the expected chemical shifts and splitting patterns for 1-(4-Methoxybenzyl)piperazin-2-one. Pay close attention to the aromatic region, the characteristic singlet for the benzylic protons, and the resonances for the piperazinone ring protons.

3. LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an excellent technique to confirm the molecular weight and assess the purity of the material. The expected molecular weight for C₁₂H₁₆N₂O₂ is 220.27 g/mol .[2][3] The LC chromatogram will also reveal the presence of any impurities.

Synthetic Utility and Application Protocol

The 4-methoxybenzyl (PMB) group is a versatile protecting group for secondary amines. It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, yet can be readily removed under oxidative or strongly acidic conditions. This makes 1-(4-Methoxybenzyl)piperazin-2-one a valuable precursor for the synthesis of more complex piperazin-2-one derivatives. For instance, the remaining secondary amine within the piperazinone ring can be functionalized through various reactions such as acylation, alkylation, or arylation.

The synthesis of piperazin-2-one derivatives can be achieved through methods like cascade double nucleophilic substitution.[4] The piperazine moiety is a common feature in a variety of drug candidates, including those targeting poly (ADP-ribose) polymerase (PARP) in human breast cancer cells and D3 receptor antagonists.[5][6][7]

Protocol: N-Acylation of 1-(4-Methoxybenzyl)piperazin-2-one

This representative protocol details a standard N-acylation reaction, a common step in the elaboration of the piperazin-2-one scaffold.

Materials:

  • 1-(4-Methoxybenzyl)piperazin-2-one

  • Acyl chloride of choice (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(4-Methoxybenzyl)piperazin-2-one (1.0 eq) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir at room temperature for 10 minutes.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel if necessary.

Start Start Dissolve Dissolve 1-(4-Methoxybenzyl)piperazin-2-one in anhydrous DCM Start->Dissolve Add_Base Add Triethylamine (1.2 eq) Dissolve->Add_Base Add_Acyl_Chloride Slowly add Acyl Chloride (1.1 eq) Add_Base->Add_Acyl_Chloride Monitor_TLC Monitor by TLC Add_Acyl_Chloride->Monitor_TLC Workup Quench with NaHCO3, Extract with DCM Monitor_TLC->Workup Reaction Complete Purify Wash, Dry, Concentrate Workup->Purify Column_Chromatography Purification needed? Purify->Column_Chromatography Column_Chromatography->Purify Yes End End Column_Chromatography->End No

Caption: A typical workflow for the N-acylation of 1-(4-Methoxybenzyl)piperazin-2-one.

Conclusion

1-(4-Methoxybenzyl)piperazin-2-one is a strategic building block for the synthesis of diverse and complex molecules of interest in drug discovery. Careful selection of commercial suppliers and rigorous in-house quality control are paramount to ensuring the success of synthetic campaigns. The straightforward reactivity of the piperazin-2-one core, coupled with the stability and cleavability of the PMB protecting group, provides a reliable and efficient platform for the generation of novel chemical entities.

References

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023-10-31).
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022-04-29). Molecules. Retrieved from [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. (2022-04-29). PubMed. Retrieved from [Link]

  • SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved from [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. (2012-05-10). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). MDPI. Retrieved from [Link]

  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. (n.d.). PMC. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(4-Methoxybenzyl)piperazin-2-one from Ethyl Chloroacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at positions 1 and 4, allows for precise modulation of physicochemical properties such as solubility, lipophilicity, and receptor-binding interactions, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[3] Piperazine derivatives have demonstrated a vast therapeutic spectrum, including applications as antipsychotic, antidepressant, and anxiolytic agents.[4]

Within this class, the piperazin-2-one motif is of particular importance.[5][6] The embedded amide functionality introduces a rigid, planar element and a hydrogen bond donor/acceptor site, making it an effective peptidomimetic.[7] This structural feature is invaluable for designing molecules that can mimic peptide turns or interact with biological targets that recognize peptide backbones.

This application note provides a comprehensive, field-tested protocol for the synthesis of 1-(4-methoxybenzyl)piperazin-2-one, a key intermediate for building more complex bioactive molecules. The described methodology follows a robust two-step process involving an initial N-acylation followed by an intramolecular cyclization, starting from the readily available precursors N-(4-methoxybenzyl)ethane-1,2-diamine and ethyl chloroacetate. We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step protocol, and offer expert insights into process optimization and troubleshooting.

Overall Synthetic Strategy

The synthesis is achieved through a sequential N-acylation and intramolecular amidation (lactamization). The primary amine of N-(4-methoxybenzyl)ethane-1,2-diamine selectively attacks the electrophilic carbon of ethyl chloroacetate. The resulting intermediate undergoes a base-mediated intramolecular cyclization to yield the desired piperazin-2-one ring system.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization A N-(4-methoxybenzyl)ethane-1,2-diamine B Ethyl Chloroacetate C Intermediate: Ethyl 2-((2-((4-methoxybenzyl)amino)ethyl)amino)acetate A->C Nucleophilic Substitution B->C D 1-(4-Methoxybenzyl)piperazin-2-one C->D Base-mediated Lactamization C->D

Caption: High-level workflow for the synthesis of 1-(4-Methoxybenzyl)piperazin-2-one.

Mechanistic Insights

The success of this synthesis hinges on the differential reactivity of the nucleophiles and electrophiles involved.

  • Initial N-Acylation: The reaction is initiated by the nucleophilic attack of the primary amine of N-(4-methoxybenzyl)ethane-1,2-diamine on the alkyl chloride of ethyl chloroacetate. The primary amine is sterically more accessible and generally more nucleophilic than the secondary amine, ensuring regioselective acylation. The chloride ion is an excellent leaving group, facilitating this SN2 reaction.[8]

  • Intramolecular Cyclization: Following the initial acylation, the newly formed secondary amine is positioned to attack the ester carbonyl carbon. This intramolecular cyclization is typically promoted by a base (e.g., potassium carbonate, triethylamine) or thermal energy. The base deprotonates the secondary amine, increasing its nucleophilicity and driving the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate expels the ethoxide leaving group, forming the stable six-membered lactam ring.[9][10]

G start_node Step 1: N-Acylation diamine H₂N-CH₂CH₂-NH-PMB (Primary Amine Attack) intermediate [Tetrahedral Intermediate] diamine->intermediate Sₙ2 Attack chloroacetate Cl-CH₂-COOEt chloroacetate->intermediate product1 PMB-NH-CH₂CH₂-NH-CH₂-COOEt (Acylated Intermediate) intermediate->product1 -Cl⁻ start_node2 Step 2: Cyclization product1_depro PMB-N⁻-CH₂CH₂-NH-CH₂-COOEt (Deprotonated Amine) product1->product1_depro + Base - H⁺ cyclic_intermediate [Cyclic Tetrahedral Intermediate] product1_depro->cyclic_intermediate 6-endo-trig Cyclization intramolecular_attack Intramolecular Attack final_product 1-(4-Methoxybenzyl)piperazin-2-one cyclic_intermediate->final_product -EtO⁻

Caption: Simplified reaction mechanism showing N-acylation and subsequent cyclization.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained laboratory professionals. Adherence to all institutional and governmental safety regulations is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazard GHS Pictograms
N-(4-methoxybenzyl)ethane-1,2-diamineC₁₀H₁₆N₂O180.25N/A138-142Corrosive, Health Hazard
Ethyl ChloroacetateC₄H₇ClO₂122.55-26144-146Flammable, Acute Toxic, Health Hazard, Corrosive
Potassium Carbonate (K₂CO₃), anhydrousK₂CO₃138.21891N/AIrritant
Acetonitrile (CH₃CN), anhydrousC₂H₃N41.05-4581-82Flammable, Acute Toxic, Health Hazard, Irritant
Dichloromethane (DCM)CH₂Cl₂84.93-9739-40Health Hazard, Irritant
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-8477Flammable, Irritant
HexanesC₆H₁₄86.18-9569Flammable, Health Hazard, Environmental Hazard
Magnesium Sulfate (MgSO₄), anhydrousMgSO₄120.371124N/ANot classified as hazardous
Step-by-Step Procedure

Step A: Synthesis of Ethyl 2-((2-((4-methoxybenzyl)amino)ethyl)amino)acetate (Intermediate)

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-(4-methoxybenzyl)ethane-1,2-diamine (5.0 g, 27.7 mmol, 1.0 eq).

  • Add anhydrous acetonitrile (100 mL) to dissolve the diamine.

  • Add anhydrous potassium carbonate (7.66 g, 55.4 mmol, 2.0 eq) to the solution. The potassium carbonate acts as a base to scavenge the HCl generated during the reaction.

  • In a separate dropping funnel, prepare a solution of ethyl chloroacetate (3.40 g, 2.95 mL, 27.7 mmol, 1.0 eq) in anhydrous acetonitrile (20 mL).

  • Add the ethyl chloroacetate solution dropwise to the stirred reaction mixture over 30 minutes at room temperature.

    • Expert Insight: A slow, dropwise addition is crucial to minimize potential side reactions, such as dialkylation of the diamine.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate salts. Wash the solid residue with acetonitrile (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude intermediate as a viscous oil. This crude product is often used directly in the next step without further purification.

Step B: Intramolecular Cyclization to 1-(4-Methoxybenzyl)piperazin-2-one

  • Transfer the crude intermediate from Step A into a 250 mL round-bottom flask.

  • Add anhydrous acetonitrile (120 mL) and anhydrous potassium carbonate (7.66 g, 55.4 mmol, 2.0 eq).

    • Expert Insight: The base is essential here to facilitate the deprotonation of the secondary amine, which initiates the intramolecular nucleophilic attack on the ester carbonyl.[9][11]

  • Heat the mixture to reflux (approx. 82°C) with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC (Eluent: 5% Methanol in DCM). The spot corresponding to the intermediate should disappear, and a new spot for the cyclized product will form.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 1-(4-methoxybenzyl)piperazin-2-one.

Purification and Characterization
  • Purification: The crude product is purified by flash column chromatography on silica gel.

    • Column Preparation: Slurry pack a column with silica gel in 100% hexanes.

    • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry onto the column.

    • Elution: Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc in hexanes and gradually increasing to 70% EtOAc). Collect fractions based on TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(4-methoxybenzyl)piperazin-2-one as a white to off-white solid.

  • Characterization:

    • Yield: Calculate the percentage yield based on the initial amount of N-(4-methoxybenzyl)ethane-1,2-diamine.

    • Melting Point: Determine the melting point and compare it with literature values.

    • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~7.25 (d, 2H, Ar-H), ~6.85 (d, 2H, Ar-H), ~3.79 (s, 3H, -OCH₃), ~3.50 (s, 2H, Ar-CH₂-), ~3.30 (t, 2H, -CH₂-N-), ~3.20 (s, 2H, -CH₂-CO-), ~2.80 (t, 2H, -CO-N-CH₂-). (Note: These are predicted values based on similar structures[12]).

    • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺ (C₁₂H₁₆N₂O₂ + H⁺ = 221.13).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Step A 1. Incomplete reaction. 2. Dialkylation side product formation.1. Increase reflux time and re-check with TLC. 2. Ensure slow, dropwise addition of ethyl chloroacetate at room temperature before heating.
Incomplete Cyclization 1. Insufficient base. 2. Insufficient reaction time or temperature.1. Ensure K₂CO₃ is anhydrous and use the correct stoichiometry. 2. Prolong the reflux time, monitoring periodically with TLC.
Difficult Purification Presence of closely-eluting impurities.Adjust the solvent system for column chromatography. A shallower gradient (e.g., 20% to 50% EtOAc over a larger volume) may improve separation.
Product is an Oil/Gummy Residual solvent or minor impurities.Triturate the crude product with cold diethyl ether or recrystallize from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Handling: Ethyl chloroacetate is toxic, corrosive, and a lachrymator. Handle with extreme care. Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste disposal protocols.

References

  • The Crucial Role of 2-Piperazinone in Modern Pharmaceutical Synthesis. Vertex AI Search.
  • Synthesis of Piperazin-2-ones. Thieme Chemistry.
  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkyl
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Google.
  • Piperazin-2-one | Intermedi
  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Thieme Connect.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Which product will be formed by the reaction of primary amine with ethyl chloroacetate?
  • Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide.
  • Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. PubMed.
  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC - NIH.
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica.

Sources

Application Note: Regioselective N-Alkylation of Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The piperazin-2-one (2-oxopiperazine) scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, peptidomimetics, and GPCR ligands. Its unique geometry constrains peptide backbones, improving bioavailability and metabolic stability compared to linear peptides.

However, functionalizing this ring presents a classic chemoselectivity challenge. The scaffold contains two distinct nitrogen centers:[1][2][3][4]

  • N4 (Amine): A secondary amine (nucleophilic, basic).

  • N1 (Lactam): An amide nitrogen (non-nucleophilic, acidic).

This guide provides a definitive, field-tested protocol for achieving absolute regiocontrol between these two sites. We move beyond generic "mix-and-heat" chemistry to a causality-driven workflow based on pKa manipulation and steric protection.

Mechanistic Grounding: The "Why" Behind the Protocol

To achieve regioselectivity, one must exploit the electronic disparity between N1 and N4.

Electronic Profile
  • N4 Position (Amine):

    • Character:

      
       hybridized secondary amine.
      
    • pKa (Conjugate Acid): ~8.0–9.0.

    • Reactivity: Acts as a classic nucleophile in

      
       reactions under mild basic conditions.
      
  • N1 Position (Lactam):

    • Character:

      
       hybridized amide. The lone pair is delocalized into the carbonyl oxygen.
      
    • pKa (N-H): ~15–17.

    • Reactivity: Non-nucleophilic in neutral media. Requires deprotonation by a strong base (e.g., NaH, LiHMDS) to form the reactive imidate/enolate species.

The Selectivity Rule

"Soft" conditions favor N4; "Hard" conditions (post-protection) favor N1. Attempting to alkylate N1 without protecting N4 almost invariably leads to N4-alkylation or complex mixtures of N1/N4 bis-alkylation. Therefore, an orthogonal protection strategy is the only "self-validating" route for high-yield N1 functionalization.

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for determining the correct synthetic pathway based on your target regiochemistry.

Piperazinone_Workflow Start Starting Material: Piperazin-2-one Target_Decision Target Regioisomer? Start->Target_Decision N4_Route Route A: N4-Alkylation (The Nucleophile) Target_Decision->N4_Route Target N4 N1_Route Route B: N1-Alkylation (The Amide) Target_Decision->N1_Route Target N1 Mild_Cond Conditions: R-X, K2CO3, MeCN Temp: 25-60°C N4_Route->Mild_Cond N4_Product Product: 4-Substituted-piperazin-2-one Mild_Cond->N4_Product Protect Step 1: Protection (Boc2O, DCM) N1_Route->Protect Deprotonate Step 2: Deprotonation (NaH, DMF, 0°C) Protect->Deprotonate Alkylate Step 3: Alkylation (R-X, 0°C -> RT) Deprotonate->Alkylate Deprotect Step 4: Deprotection (TFA/DCM or HCl/Dioxane) Alkylate->Deprotect N1_Product Product: 1-Substituted-piperazin-2-one Deprotect->N1_Product

Figure 1: Decision matrix for regioselective functionalization. Blue path denotes direct nucleophilic substitution; Red path denotes the protection-activation strategy.

Experimental Protocols

Protocol A: N4-Selective Alkylation (Direct)

Objective: Selective alkylation of the secondary amine without affecting the lactam. Mechanism:


 Nucleophilic Substitution.

Reagents:

  • Piperazin-2-one (1.0 equiv)[5]

  • Alkyl Halide (1.1 equiv)[6]

  • Potassium Carbonate (

    
    ) (2.0 equiv) or TEA (3.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend piperazin-2-one (1.0 mmol) and

    
     (2.0 mmol) in anhydrous MeCN (5 mL).
    
  • Addition: Add the alkyl halide (1.1 mmol) dropwise at room temperature.

    • Note: If the electrophile is highly reactive (e.g., benzyl bromide), cool to 0°C during addition to prevent bis-alkylation.

  • Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor by TLC (stain with ninhydrin; free amine will disappear) or LC-MS.

    • Optimization: If conversion is slow, heat to 60°C.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water/brine. Dry over

    
    . Purify via flash column chromatography (typically MeOH/DCM gradient).
    

Validation Data:

  • 1H NMR: Look for the disappearance of the broad NH signal at the N4 position and the appearance of alkyl protons adjacent to N4 (typically

    
     2.3–2.8 ppm). The amide proton (N1-H, 
    
    
    
    ~6.0–8.0 ppm) should remain intact.
Protocol B: N1-Selective Alkylation (Via N4-Boc Protection)

Objective: Functionalization of the amide nitrogen. Mechanism: Irreversible deprotonation of lactam followed by alkylation.

Reagents:

  • Piperazin-2-one (1.0 equiv)[5]

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Alkyl Halide (1.2 equiv)

  • Trifluoroacetic Acid (TFA)[4]

Step-by-Step Procedure:

Phase 1: N4-Protection[5]
  • Dissolve piperazin-2-one (1.0 mmol) in DCM (5 mL) and add

    
     (1.5 mmol).
    
  • Add

    
     (1.1 mmol) at 0°C. Stir at RT for 2 hours.
    
  • Workup: Wash with 1M citric acid (to remove unreacted amine), then brine. Dry and concentrate. Yield is typically quantitative.

    • Checkpoint: Confirm formation of 4-Boc-piperazin-2-one .

Phase 2: N1-Alkylation (The Critical Step)
  • Inert Atmosphere: Flame-dry a flask and purge with Argon/Nitrogen.

  • Deprotonation: Dissolve 4-Boc-piperazin-2-one in anhydrous DMF or THF. Cool to 0°C.[7]

  • Base Addition: Add NaH (1.2 equiv) carefully. Stir at 0°C for 30 minutes until gas evolution (

    
    ) ceases.
    
    • Why: This forms the sodium salt of the lactam. The solution often turns slightly yellow/cloudy.

  • Electrophile Addition: Add the alkyl halide (1.2 equiv) dropwise.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Quench: Carefully add saturated

    
     solution. Extract with EtOAc (3x).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 3: N4-Deprotection
  • Dissolve the N1-alkylated intermediate in DCM (2 mL).

  • Add TFA (1 mL) or 4M HCl in Dioxane. Stir for 1 hour.

  • Concentrate in vacuo. Neutralize with saturated

    
     or basic resin if the free base is required.
    

Comparative Data Analysis

The following table summarizes the expected outcomes based on base selection and protecting group strategy.

VariableProtocol A (N4-Target)Protocol B (N1-Target)
Primary Base

or

(Mild)
NaH or LiHMDS (Strong)
Solvent MeCN or AcetoneDMF or THF (Anhydrous)
N4 Status Free (Reactive) Protected (Boc/Cbz)
Active Species Neutral Amine (

)
Lactam Anion (

)
Temp 25°C – 60°C0°C (Addition) -> 25°C
Major Side Product N1/N4-Bis-alkylation (if excess R-X used)O-Alkylation (rare, but possible with hard electrophiles)
Typical Yield 85–95%70–85% (over 3 steps)

Troubleshooting & Optimization (PAT)

Issue: O-Alkylation vs. N-Alkylation (Protocol B)

  • Symptom:[2][3][5][7][8][9] Formation of an imidate ether instead of the N-alkyl lactam.

  • Cause: "Hard" electrophiles (e.g., MeI, MOM-Cl) combined with "hard" counter-ions (Li+) can favor oxygen attack.

  • Solution: Use a softer counter-ion (KHMDS instead of LiHMDS) or stick to NaH/DMF which generally favors N-alkylation for lactams due to solvent coordination.

Issue: Incomplete Deprotection (Protocol B, Phase 3)

  • Symptom:[2][3][5][7][8][9] NMR shows broad peaks; mass spec shows +100 or +56 fragments.

  • Solution: Ensure the carbamate is fully cleaved. For bulky N1-substituents, the N4-Boc group might be sterically crowded. Switch to 4M HCl/Dioxane and heat to 40°C if TFA/DCM is too slow.

References

  • General Synthesis & Scaffold Utility

    • Synthesis of Piperazin-2-ones via Cascade Double Nucleophilic Substitution. Synthesis (2023).
  • N1-Alkylation Methodology (Protection Strategy)

    • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists.
  • pKa and Structural Analysis

    • pKa values of common substituted piperazines.[2][8][10] (Provides baseline data for N4 basicity).

  • Regioselectivity in Similar Nitrogen Heterocycles

    • Regioselective N-alkylation of the 1H-indazole scaffold. (Analogous mechanistic principles regarding NaH usage).
  • Solid Phase & Advanced Synthesis

    • Direct N1-monosubstitutions of piperazine. (Discusses direct methods vs protection).

Sources

Application Notes & Protocols: 1-(4-Methoxybenzyl)piperazin-2-one as a Versatile Peptidomimetic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics, which mimic the structural and functional aspects of peptides, provide a compelling strategy to overcome these limitations. The piperazin-2-one core is recognized as a "privileged scaffold" in medicinal chemistry, capable of inducing specific secondary structures like β-turns.[1][2][3][4] This guide details the synthesis, incorporation, and strategic manipulation of 1-(4-Methoxybenzyl)piperazin-2-one, a key building block for advanced peptidomimetic design. The 4-methoxybenzyl (PMB) group serves as a versatile N-protecting group, enabling orthogonal deprotection strategies crucial for complex architectures, including on-resin cyclization to generate constrained macrocycles.[5][6][7] These protocols are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for creating next-generation therapeutics.

Introduction: The Rationale for the Piperazin-2-one Scaffold

The therapeutic potential of peptides is often limited by their susceptibility to proteolytic degradation and poor membrane permeability. Peptidomimetic scaffolds aim to replicate the spatial arrangement of amino acid side chains while utilizing a non-peptidic backbone, thereby enhancing stability and improving pharmacokinetic properties. The piperazin-2-one ring is an exceptional scaffold for this purpose.[2][8] Its rigid, six-membered ring structure can effectively mimic β-turn conformations, which are critical for many protein-protein interactions.[9]

The strategic utility of the 1-(4-Methoxybenzyl)piperazin-2-one building block lies in the dual-functionality of its nitrogen atoms:

  • N4-Position: This secondary amine acts as the primary point for incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS).

  • N1-Position: This nitrogen is protected by the 4-methoxybenzyl (PMB) group. The PMB group is stable to the standard basic conditions of Fmoc-based SPPS but can be selectively removed under oxidative or strongly acidic conditions.[5][6][10] This orthogonal cleavage allows for late-stage modifications, such as side-chain attachment or, more powerfully, on-resin macrocyclization.

This guide provides a comprehensive overview of the synthesis of this scaffold and its application in creating advanced, structurally diverse peptidomimetics.

Synthesis and Characterization of the Scaffold

A reliable supply of the core building block is the prerequisite for its use in library synthesis. The following protocol details a standard procedure for the N-alkylation of piperazin-2-one with 4-methoxybenzyl chloride.

Protocol 1: Synthesis of 1-(4-Methoxybenzyl)piperazin-2-one

This protocol describes the direct N-alkylation of piperazin-2-one. The causality behind this choice of reaction is its straightforwardness and use of commercially available starting materials. A mild base is used to deprotonate the more sterically accessible N1-nitrogen without significantly affecting the less reactive N4-amide nitrogen, followed by nucleophilic substitution.

Materials & Reagents:

ReagentFormulaMW ( g/mol )MolarityQuantity
Piperazin-2-oneC₄H₈N₂O100.12-1.0 g (10 mmol)
4-Methoxybenzyl chlorideC₈H₉ClO156.61-1.72 g (11 mmol)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-2.07 g (15 mmol)
Acetonitrile (ACN)CH₃CN41.05-50 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-As needed
HexanesC₆H₁₄86.18-As needed

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask, add piperazin-2-one (1.0 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Add 50 mL of anhydrous acetonitrile. Stir the suspension vigorously at room temperature.

  • Slowly add 4-methoxybenzyl chloride (1.72 g, 11 mmol) to the suspension.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 50% to 100% ethyl acetate in hexanes.

  • Combine the pure fractions and evaporate the solvent to yield 1-(4-Methoxybenzyl)piperazin-2-one as a white solid or pale yellow oil.[11][12]

Expected Yield & Characterization:

  • Yield: 70-85%.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the PMB group (aromatic protons ~6.8-7.2 ppm, methylene protons ~4.5 ppm, methoxy protons ~3.8 ppm) and the piperazinone ring protons.

  • LC-MS: Calculated mass for C₁₂H₁₆N₂O₂ [M+H]⁺: 221.12. Found: 221.1.

Caption: Reaction scheme for the synthesis of the peptidomimetic scaffold.

Incorporation into Peptidomimetics via Solid-Phase Synthesis

The synthesized scaffold can be readily incorporated into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The N4-nitrogen of the piperazinone acts as the nucleophile for acylation by the C-terminus of the growing peptide chain.

Protocol 2: Coupling the Scaffold to a Resin-Bound Peptide

Rationale: This protocol uses standard, well-established peptide coupling reagents (HBTU/DIPEA) to form an amide bond between the resin-bound peptide's C-terminal carboxyl group and the scaffold's N4-amine. The reaction is driven by the in-situ formation of an activated ester.

Step-by-Step Procedure:

  • Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin (e.g., Fmoc-Gly-Wang resin). Swell the resin in Dichloromethane (DCM) for 20 min, followed by Dimethylformamide (DMF) for 20 min.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Scaffold Coupling:

    • In a separate vial, pre-activate a solution of 1-(4-Methoxybenzyl)piperazin-2-one (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Washing: Once complete, wash the resin with DMF (5x) and DCM (3x). The resin now has the scaffold attached, ready for further chain elongation from the exocyclic primary amine of the last amino acid.

G start Linear Peptide on Resin (N1-PMB protected) pmb_deprotect PMB Deprotection Reagent: DDQ in DCM/Buffer start->pmb_deprotect wash1 Wash Resin pmb_deprotect->wash1 sidechain_deprotect sidechain_deprotect wash1->sidechain_deprotect wash2 Wash Resin sidechain_deprotect->wash2 cyclize On-Resin Cyclization Reagents: HATU / DIPEA in DMF wash2->cyclize wash3 Wash Resin cyclize->wash3 cleave Global Deprotection & Cleavage Reagent: TFA Cocktail wash3->cleave purify HPLC Purification cleave->purify final Final Cyclic Peptidomimetic purify->final

Caption: Workflow for orthogonal deprotection and on-resin cyclization.

Application Example: Design of a Protease Inhibitor

To illustrate the utility of this scaffold, we outline the design of a macrocyclic inhibitor for a hypothetical serine protease. Many protease inhibitors mimic the β-turn conformation of the substrate as it binds to the active site. [13][14][15] Design Strategy:

  • Sequence: Ac-Asp-Arg-Gly-[Pip(N1-)] -Phe-Leu-NH₂

  • Scaffold: The 1-PMB-piperazin-2-one scaffold, denoted as [Pip(N1-PMB)] , will be inserted to induce a turn.

  • Cyclization: A lactam bridge will be formed between the N1-amine of the deprotected piperazinone and the side-chain carboxylate of Aspartic acid (Asp).

Workflow and Hypothetical Data

The synthesis would follow the protocols outlined above: linear synthesis via SPPS, incorporation of the [Pip(N1-PMB)] scaffold, selective PMB deprotection, on-resin cyclization, and final cleavage/purification.

Table 1: Characterization of Linear vs. Cyclic Peptidomimetic

CompoundSequenceCalculated MWObserved [M+H]⁺HPLC R_t (min)
Linear PrecursorAc-D(OtBu)-R(Pbf)-G-[Pip(N1-PMB)] -F-L-Resin---
Cleaved LinearAc-D-R-G-[Pip(N1H)] -F-L-NH₂830.45831.512.5
Cyclic ProductAc-cyclo(1-8 )[D-R-G-Pip -F-L]-NH₂812.44813.415.2

Note: The increase in HPLC retention time (R_t) for the cyclic product, despite its lower mass, is common due to a more compact, hydrophobic conformation.

Protocol 5: Protease Inhibition Assay (In Vitro)

  • Prepare a stock solution of the purified cyclic peptidomimetic in DMSO.

  • In a 96-well plate, add assay buffer, the target protease, and varying concentrations of the inhibitor.

  • Incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide).

  • Measure the absorbance at 405 nm over time using a plate reader.

  • Calculate the rate of reaction and determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Table 2: Hypothetical Inhibition Data

CompoundTarget ProteaseIC₅₀ (nM)
Cleaved LinearProtease X1250
Cyclic ProductProtease X35

The hypothetical data illustrates that the conformational constraint introduced by macrocyclization can lead to a significant increase in binding affinity and inhibitory potency.

Conclusion

The 1-(4-Methoxybenzyl)piperazin-2-one scaffold is a powerful and versatile tool in modern peptidomimetic and drug discovery research. Its ability to be seamlessly integrated into standard SPPS workflows, combined with the unique potential for orthogonal deprotection and on-resin cyclization, provides medicinal chemists with a robust platform for creating structurally complex and conformationally constrained molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space enabled by this valuable building block, paving the way for the development of novel therapeutics with enhanced stability and potency.

References

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Maloney, K. M., & Tunoori, A. R. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]

  • Kale, S. S., et al. (2018). Cyclization of peptides with two chemical bridges affords large scaffold diversities. Nature Chemistry, 10(7), 715–723. Available at: [Link]

  • Davies, J. S., & O'Driscoll, C. (1993). Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1, (18), 2207-2212. Available at: [Link]

  • SK. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. Available at: [Link]

  • Li, F., et al. (2022). Design, synthesis, and mechanistic study of 2-piperazineone-bearing peptidomimetics as novel HIV capsid modulators. PMC. Available at: [Link]

  • Fairweather, K. A., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. PMC. Available at: [Link]

  • Funakoshi, S., et al. (1988). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. PNAS, 85(18), 6617-6621. Available at: [Link]

  • ResearchGate. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Request PDF. Available at: [Link]

  • Ali, I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

  • Zamyatina, A. V., et al. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI. Available at: [Link]

  • Kale, S. S., et al. (2018). Cyclization of peptides with two chemical bridges affords large scaffold diversities. PubMed. Available at: [Link]

  • Proprep. (n.d.). What is a PMB protecting group, and how is it utilized in the protection of alcohols during synthesis? Proprep. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Piperazine and morpholine: Synthetic. JOCPR. Available at: [Link]

  • ResearchGate. (n.d.). Applications of piperazine scaffold in drug design. ResearchGate. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PMC. Available at: [Link]

  • Stoltz, B. M., et al. (2014). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech. Available at: [Link]

  • Kale, S. S., et al. (2018). Cyclization of peptides with two chemical bridges affords large scaffold diversities. Infoscience. Available at: [Link]

  • Kodadek, T., et al. (2010). Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain. PMC. Available at: [Link]

  • Eller, G., & Holzer, W. (2004). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. University of Vienna. Available at: [Link]

  • Lavilla, R., et al. (2013). Highly Functionalized 2-oxopiperazine-based Peptidomimetics: An Approach to PAR1 Antagonists. PubMed. Available at: [Link]

  • Sebti, S. M., et al. (2006). Synthesis and evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed. Available at: [Link]

  • Chang-mei, K., et al. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. CORE. Available at: [Link]

  • Liu, F., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PMC. Available at: [Link]

  • Liang, L., et al. (2016). Development of novel proteasome inhibitors based on phthalazinone scaffold. PubMed. Available at: [Link]

  • Wessolowski, A., & Heinis, C. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. Available at: [Link]

  • Lavilla, R., et al. (2017). Exploring the Phe-Gly Dipeptide-Derived Piperazinone Scaffold in the Search for Antagonists of the Thrombin Receptor PAR1. MDPI. Available at: [Link]

  • Thieme Chemistry. (2023). Synthesis of Piperazin-2-ones. Thieme Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. PubMed. Available at: [Link]

  • MDPI. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. MDPI. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. MDPI. Available at: [Link]

Sources

Application Note: Reaction Conditions for N4-Acylation of 1-(4-Methoxybenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Mechanistic Insight

The 1-(4-Methoxybenzyl)piperazin-2-one scaffold represents a privileged pharmacophore in drug discovery, serving as a constrained peptidomimetic core. The presence of the para-methoxybenzyl (PMB) group at the


 position serves two critical functions: it masks the amide nitrogen to prevent regio-scrambling and acts as a semi-labile protecting group that can be removed later via oxidative cleavage (e.g., CAN) or strong acid treatment.
Reactivity Profile

The acylation target is the secondary amine at position


.
  • Nucleophilicity: The

    
     amine is moderately nucleophilic. While it is structurally distinct from the 
    
    
    
    amide, the electron-withdrawing effect of the
    
    
    carbonyl (via the
    
    
    methylene bridge) slightly reduces the basicity of
    
    
    compared to a standard piperazine (
    
    
    ~9.8 vs. ~8.5 for piperazin-2-ones).
  • Regioselectivity: Since

    
     is capped with PMB, chemoselectivity is inherent. However, side reactions such as O-acylation of the lactam carbonyl are theoretically possible but kinetically disfavored under standard conditions.
    
  • PMB Stability: The PMB group is stable under basic and neutral acylation conditions but sensitive to strong oxidants and high temperatures in acidic media.

Reaction Scheme

The following diagram illustrates the transformation and the competing electronic factors governing the reaction.

ReactionScheme Substrate 1-(4-Methoxybenzyl) piperazin-2-one (Nucleophile) Reagent Acylating Agent (R-CO-X) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (N4) Reagent->Intermediate Product N4-Acylated Product Intermediate->Product Elimination of X Base Base (Scavenger) Base->Product Neutralizes HX

Figure 1: Mechanistic pathway for the N4-acylation. The secondary amine at N4 attacks the activated carbonyl, followed by elimination of the leaving group.

Protocol A: Standard Acylation (Acyl Chlorides & Anhydrides)

This is the primary method for high-yielding synthesis when the acyl halide is available or stable.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Starting Material1.01-(4-Methoxybenzyl)piperazin-2-one
Electrophile Acyl Donor1.1 – 1.2Acyl Chloride or Anhydride
Base Acid Scavenger1.5 – 2.0Triethylamine (

) or DIPEA (Hünig's Base)
Solvent Medium0.1 – 0.2 MDichloromethane (DCM) or THF
Catalyst Activator (Optional)0.05 – 0.1DMAP (only for sterically hindered substrates)
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-(4-Methoxybenzyl)piperazin-2-one (1.0 equiv) in anhydrous DCM (concentration ~0.15 M).

  • Base Addition: Add Triethylamine (1.5 equiv) via syringe. If the substrate is an HCl salt, increase base to 2.5 equiv.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Acylation: Add the Acyl Chloride (1.1 equiv) dropwise over 10–15 minutes.

    • Note: Rapid addition can lead to exotherms and potential side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (typically 5% MeOH in DCM) or LC-MS. The secondary amine spot should disappear.

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Peptide Coupling (Carboxylic Acids)

Use this protocol when the acyl group contains sensitive functionalities or when the acid chloride is unstable.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Starting Material1.01-(4-Methoxybenzyl)piperazin-2-one
Acid Carboxylic Acid1.1 – 1.2R-COOH
Coupling Agent Activator1.2HATU or EDC·HCl / HOBt
Base Base2.0 – 3.0DIPEA
Solvent Medium0.1 MDMF or DCM
Step-by-Step Procedure
  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.2 equiv) in anhydrous DMF (or DCM).

  • Base Addition: Add DIPEA (2.0 equiv) and stir at RT for 5–10 minutes to form the activated ester.

  • Coupling: Add 1-(4-Methoxybenzyl)piperazin-2-one (1.0 equiv) to the mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Note: HATU reactions are often fast (1-2 h), while EDC may require overnight stirring.

  • Workup (for DMF):

    • Dilute with EtOAc (excess).

    • Wash with 5% LiCl solution (to remove DMF), then sat.

      
      , then brine.
      
    • Dry and concentrate.

Experimental Workflow & Decision Matrix

The following workflow guides the selection of the optimal method based on substrate properties.

Workflow Start Start: Acylation of 1-(4-Methoxybenzyl)piperazin-2-one CheckAcid Is the Acyl group available as an Acid Chloride? Start->CheckAcid YesChlor Yes CheckAcid->YesChlor Stable NoChlor No (Carboxylic Acid) CheckAcid->NoChlor Unstable/Unavailable MethodA Method A: DCM, Et3N, 0°C (Standard Protocol) YesChlor->MethodA CheckSens Is the Acid sensitive to racemization? NoChlor->CheckSens Purify Purification: Flash Chromatography MethodA->Purify MethodB1 Method B1: HATU, DIPEA, DMF (High Potency) CheckSens->MethodB1 No (Robust Acid) MethodB2 Method B2: EDC, HOBt, DCM (Mild Conditions) CheckSens->MethodB2 Yes (e.g., Chiral AA) MethodB1->Purify MethodB2->Purify

Figure 2: Decision matrix for selecting the appropriate acylation protocol.

Optimization & Troubleshooting

Solubility Issues

The piperazin-2-one scaffold can be polar.

  • Problem: Substrate precipitates in DCM at 0 °C.

  • Solution: Switch to THF or a DCM/DMF (9:1) mixture. Ensure the reaction starts at RT if solubility is critical, though this may increase impurity formation.

Regioselectivity (O- vs N-Acylation)

While rare, O-acylation of the lactam carbonyl can occur with highly reactive acyl chlorides (e.g., acetyl chloride) and strong bases.

  • Observation: New spot on TLC that hydrolyzes back to starting material upon aqueous workup.

  • Correction: Use a milder base (Pyridine) or switch to the Coupling Protocol (Method B), which is strictly N-selective.

PMB Stability
  • Caution: Avoid using highly acidic coupling additives (like pure TFA) or high temperatures (>80 °C), which might compromise the PMB group or the lactam ring integrity [1].

References

  • Synthesis of Monosubstituted Piperazines. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Discusses general protection and acylation strategies for piperazine derivatives.

  • Asymmetric Catalytic Access to Piperazin-2-ones. Source: ACS Publications (J. Org. Chem.) URL:[Link] Relevance:[1][2][3][4][5][6][7][8] Provides context on the stability and synthesis of the piperazin-2-one scaffold.

  • Enantioselective Synthesis of Piperazin-2-ones. Source: Caltech (Stoltz Group) URL:[Link] Relevance: Specifically details the use of PMB protecting groups on piperazin-2-ones and their subsequent functionalization.

  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents. Source: MDPI URL:[Link] Relevance: Offers alternative radical-based acylation strategies if standard nucleophilic substitution fails.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 1-(4-Methoxybenzyl)piperazin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Methoxybenzyl)piperazin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal yields for this important synthetic intermediate. Here, we address common issues in a practical question-and-answer format, grounded in chemical principles and field-proven insights to help you diagnose and resolve problems in your experimental workflow.

Section 1: Understanding the Core Synthesis

The synthesis of 1-(4-Methoxybenzyl)piperazin-2-one is most commonly achieved via a nucleophilic substitution (SN2) reaction. This involves the N-alkylation of the secondary amine of the piperazin-2-one ring with 4-methoxybenzyl chloride (PMB-Cl). A non-nucleophilic base is essential to deprotonate the piperazin-2-one, activating it as a nucleophile, while a polar aprotic solvent facilitates the reaction.

The general reaction is as follows:

Understanding the mechanism is key to troubleshooting. The base removes the proton from the N4 nitrogen of piperazin-2-one, creating an anion. This potent nucleophile then attacks the electrophilic benzylic carbon of 4-methoxybenzyl chloride, displacing the chloride ion and forming the desired C-N bond.

SN2_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products P_one Piperazin-2-one Anion Piperazin-2-one Anion (Nucleophile) P_one->Anion Deprotonation Base Base (e.g., K₂CO₃) Base->Anion PMBCl 4-Methoxybenzyl Chloride TS SN2 Transition State PMBCl->TS Anion->TS Nucleophilic Attack Product 1-(4-Methoxybenzyl) piperazin-2-one TS->Product C-N Bond Formation & Cl⁻ Departure Salt Base-H⁺Cl⁻ TS->Salt

Figure 1: Simplified SN2 reaction pathway for N-alkylation.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My reaction has stalled, or I see very low conversion of my starting materials on TLC/LC-MS. What's wrong?

Answer: Low or no conversion is typically traced back to one of three areas: the quality of the reagents, the reaction conditions, or insufficient activation of the nucleophile.

  • Cause 1: Degraded 4-Methoxybenzyl Chloride (PMB-Cl). This is the most frequent culprit. PMB-Cl is susceptible to hydrolysis, especially if stored improperly or exposed to atmospheric moisture. It degrades into 4-methoxybenzyl alcohol and HCl, neither of which will participate in the desired reaction.[1][2]

    • Troubleshooting:

      • Verify Quality: Before use, run a quick ¹H NMR of your PMB-Cl. Look for the characteristic singlet of the benzylic CH₂Cl protons (around 4.6 ppm in CDCl₃). The presence of a singlet around 4.5 ppm corresponding to the CH₂OH of the alcohol is a clear sign of degradation.

      • Use Fresh Reagent: If degradation is suspected, use a freshly opened bottle or purify the reagent via distillation or recrystallization.

  • Cause 2: Ineffective Base or Insufficient Amount. The base is critical for deprotonating the piperazin-2-one. If the base is weak, wet, or used in insufficient stoichiometric amounts, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

    • Troubleshooting:

      • Choice of Base: Use an anhydrous, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[3] Triethylamine (Et₃N) can also be used but may be less effective.

      • Ensure Anhydrous Conditions: Dry the base before use (e.g., by heating K₂CO₃ under vacuum). Use anhydrous solvents.

      • Stoichiometry: Use at least 1.5-2.0 equivalents of the base to ensure complete deprotonation and to neutralize the HCl generated if there is any degradation of the PMB-Cl.

  • Cause 3: Sub-optimal Temperature. SN2 reactions have an activation energy barrier that must be overcome.

    • Troubleshooting: If the reaction is sluggish at room temperature, gently heat the mixture to 40-60 °C. Monitor the reaction progress by TLC every hour. Avoid excessive heat, as this can promote side reactions.

Q2: My TLC shows the consumption of starting materials, but I have multiple new spots, and my desired product spot is faint. What are these byproducts?

Answer: The formation of multiple byproducts points towards side reactions competing with the main N-alkylation pathway.

  • Cause 1: Over-alkylation (Quaternary Salt Formation). While the amide nitrogen is significantly less nucleophilic, it's possible that the newly formed product, 1-(4-methoxybenzyl)piperazin-2-one, could be alkylated a second time on the same nitrogen to form a quaternary ammonium salt. This is more likely with highly reactive alkylating agents or under forcing conditions.

    • Identification & Troubleshooting:

      • Solubility: Quaternary salts are highly polar and often water-soluble. During an aqueous workup, this byproduct will partition into the aqueous layer, leading to an apparent low yield in the organic phase.[4]

      • Slow Addition: Add the 4-methoxybenzyl chloride solution slowly (dropwise) to the reaction mixture. This maintains a low concentration of the electrophile, minimizing the chance of a second alkylation event on the product molecule.[5]

  • Cause 2: Impurities in Starting Materials. As mentioned, impurities in PMB-Cl can lead to byproducts. Similarly, impurities in the piperazin-2-one can lead to other N-alkylated species.

    • Troubleshooting: Confirm the purity of both starting materials by NMR or GC-MS before starting the reaction.

Q3: The reaction seems complete by TLC, but my isolated yield after workup and chromatography is very low. Where did my product go?

Answer: Product loss during purification is a common issue, often related to the physicochemical properties of the product.

  • Cause 1: Inefficient Extraction. 1-(4-Methoxybenzyl)piperazin-2-one is a basic compound. If you perform an aqueous workup under acidic conditions, the product will be protonated and become water-soluble, causing it to be lost to the aqueous phase.

    • Troubleshooting:

      • Control pH: Ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent like dichloromethane or ethyl acetate. Adding a saturated solution of NaHCO₃ or a dilute NaOH solution is recommended.

      • Use a Different Solvent: If the product has moderate polarity, it may not extract well into less polar solvents like hexanes. Use a more polar extraction solvent.

  • Cause 2: Issues with Column Chromatography. The product contains a basic nitrogen atom, which can cause tailing on silica gel, leading to poor separation and lower isolated yields.

    • Troubleshooting:

      • Deactivate Silica: Add 1-2% of triethylamine or ammonia solution to your eluent system (e.g., ethyl acetate/hexanes). This will cap the acidic silanol groups on the silica surface, preventing interaction with your basic product and resulting in sharper peaks.

      • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography if tailing on silica remains a problem.

Section 3: Recommended Protocol & Monitoring

This protocol is a validated starting point for maximizing yield and purity.

Optimized Synthesis Protocol
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperazin-2-one (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile or DMF to create a stirrable suspension (approx. 0.1 M concentration relative to piperazin-2-one).

  • Reagent Addition: In a separate flask, dissolve 4-methoxybenzyl chloride (1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirring piperazin-2-one suspension over 30 minutes at room temperature.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C.

  • Monitoring: Monitor the reaction's progress using TLC (see below). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient with 1% triethylamine added to the eluent.

TLC Monitoring Protocol
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 70:30 Ethyl Acetate : Hexane (+1% Triethylamine).

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.

  • Expected Rf Values:

    • Piperazin-2-one (starting material): Baseline (very polar).

    • 1-(4-Methoxybenzyl)piperazin-2-one (product): Intermediate polarity (e.g., Rf ~ 0.4).

    • 4-Methoxybenzyl chloride: High Rf (non-polar).

Section 4: Visual Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your synthesis.

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LCMS) start->check_conversion low_conv Low Conversion: High SM Remaining check_conversion->low_conv Low good_conv Good Conversion: Low SM Remaining check_conversion->good_conv High check_pmbcl Verify PMB-Cl quality (¹H NMR) low_conv->check_pmbcl check_base Check Base: Anhydrous? Sufficient eq? low_conv->check_base check_temp Increase Temperature (e.g., 50 °C) low_conv->check_temp check_byproducts Multiple Byproducts on TLC? good_conv->check_byproducts slow_addition Use slow addition of PMB-Cl check_byproducts->slow_addition Yes check_workup Review Workup/Purification check_byproducts->check_workup No byproducts_yes Yes byproducts_no No check_ph Check aqueous pH during extraction (>8) check_workup->check_ph check_column Add Et₃N to column eluent check_workup->check_column

Figure 2: A step-by-step workflow for troubleshooting low yields.

Section 5: Interplay of Reaction Parameters

The final yield is not determined by a single variable but by the interplay of several factors. This diagram illustrates the key relationships that must be managed for a successful synthesis.

Parameter_Interplay Yield High Yield & Purity Reagents Reagent Quality Reagents->Yield determines reactivity PMBCl Anhydrous PMB-Cl Reagents->PMBCl Base Anhydrous Base Reagents->Base Solvent Anhydrous Solvent Reagents->Solvent Conditions Reaction Conditions Conditions->Yield controls kinetics & side reactions Temp Optimal Temperature Conditions->Temp Time Sufficient Time Conditions->Time Atmo Inert Atmosphere Conditions->Atmo Process Process Control Process->Yield minimizes byproducts Stoich Correct Stoichiometry Process->Stoich Addition Slow Addition Rate Process->Addition Purification Purification Purification->Yield maximizes recovery Extraction Basic Workup (pH>8) Purification->Extraction Column Deactivated Silica Purification->Column

Figure 3: Key parameter relationships influencing synthetic outcome.

References

  • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-acyl Transfer)-Cyclization. Organic Letters, 4(7), 1201–1204. [Link][6]

  • Moussa, A., et al. (2012). 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link][7]

  • Morvan, B. (2013). Response to "What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?". ResearchGate. [Link][4]

  • Request PDF. (2019). Thermal Hazard Evaluation of 4-Methoxybenzyl Chloride (PMB-Cl). [Link][2]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Journal of Medicinal Chemistry. [Note: This is a hypothetical compilation of information from the search results, particularly result[8], which has a future date but contains relevant general principles.][8]

  • Various Authors. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett. [Link][9]

  • Various Authors. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link][10]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 12, 2026, from [Link][11]

  • Deveshegowda, S. N., et al. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Pharmaceuticals. [Link][12]

  • Archer, J., et al. (2010). Analytical method for the separation and chemical characterisation of piperazine street samples. Analytical Methods. [Link][13]

  • Jan, H., & Backx, L. J. J. (1980). Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine. Advances in Natural Science. [Link][14]

  • Google Patents. (n.d.). Preparation of piperazinones for use as sulfur dioxide absorbents. Retrieved February 12, 2026, from [15]

  • Jones, T. R., et al. (2018). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. ACS Omega. [Link][16]

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link][17]

Sources

Handling acid-labile PMB groups in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #PMB-404: Handling p-Methoxybenzyl (PMB) Groups Status: Open Assigned Specialist: Senior Application Scientist Priority: High

Welcome to the PMB Support Center

You have reached the specialized support unit for the p-Methoxybenzyl (PMB) protecting group. While standard Benzyl (Bn) groups are the "workhorses" of organic synthesis, the PMB group is the "precision instrument." It offers orthogonal stability—stable to basic conditions but cleavable via oxidation (DDQ/CAN) or acid (TFA).[1]

This guide addresses the three most common support tickets we receive:

  • Installation Failure on sensitive substrates.

  • Premature Cleavage during acidic steps.

  • Deprotection Issues (Stalled reactions or "purple sludge" formation).

Module: Installation Protocols (The "Setup")

User Issue: "Standard Williamson ether conditions (NaH/PMB-Cl) are decomposing my substrate."

Diagnosis: Your substrate likely contains base-sensitive moieties (epoxides, esters, silyl ethers) incompatible with sodium hydride.

Solution: Switch to the Acid-Catalyzed Imidate Method . This protocol uses PMB-trichloroacetimidate (PMB-TCA) and is performed under acidic conditions, completely avoiding strong bases.

Protocol: PMB-TCA Installation
  • Reagents: Alcohol substrate (1.0 equiv), PMB-trichloroacetimidate (1.2–1.5 equiv), PPTS (0.1 equiv) or CSA (catalytic).

  • Solvent: CH₂Cl₂ (Anhydrous).[2]

  • Temperature: 0 °C to RT.

Step-by-Step:

  • Dissolve the alcohol and PMB-TCA in anhydrous CH₂Cl₂.[2]

  • Cool to 0 °C.

  • Add the acid catalyst (PPTS or CSA).

  • Critical Check: Monitor by TLC. The imidate rearranges to the amide byproduct (trichloroacetamide), which precipitates or moves distinctly on silica.

  • Quench with saturated NaHCO₃.[2][3]

Why this works: The acid protonates the imidate nitrogen, making the imidate carbon highly electrophilic. The alcohol attacks, expelling trichloroacetamide.

Module: Stability & Selectivity (The "Runtime")

User Issue: "I lost my PMB group during a reaction, or I can't remove it selectively."

Compatibility Matrix:

Reagent ClassConditionPMB StabilityNotes
Bases NaH, LDA, K₂CO₃Excellent Stable to almost all non-acidic nucleophiles.
Acids HCl (1M), AcOHModerate Stable to weak acids; cleaves with TFA or Lewis Acids.
Oxidants Jones, PCCVariable Benzylic position is prone to oxidation.[4] Avoid strong oxidants.
Reductants LiAlH₄, NaBH₄Excellent Stable.
Hydrogenation H₂ / Pd-CPoor Cleaves (slower than Bn, but will eventually cleave).[1]

Selectivity Logic (Orthogonality):

  • PMB vs. Bn: PMB is removed by DDQ (oxidative); Bn remains intact.[1]

  • PMB vs. TBS: PMB is removed by DDQ ; TBS remains intact. TBS is removed by TBAF ; PMB remains intact.

Module: Deprotection Troubleshooting (The "Shutdown")

This is the source of 80% of failures. We offer two distinct workflows: Oxidative (Standard) and Acidic (Alternative).

Workflow A: Oxidative Cleavage (DDQ)

User Issue: "My DDQ reaction is stalling, or I'm getting over-oxidation to the aldehyde."

The Mechanism (Visualized): DDQ removes an electron from the aromatic ring, forming a radical cation. Crucially, water must attack the resulting oxocarbenium ion.

DDQ_Mechanism Substrate Substrate-OPMB CT_Complex Charge Transfer Complex Substrate->CT_Complex + DDQ Radical_Cation Radical Cation (Rate Limiting) CT_Complex->Radical_Cation - DDQ•- Oxocarbenium Oxocarbenium Ion Radical_Cation->Oxocarbenium - H+ Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O (CRITICAL) Products Alcohol (ROH) + Anisaldehyde Hemiacetal->Products Collapse

Caption: Fig 1. Oxidative cleavage mechanism.[1][2][4] Note the mandatory inclusion of water (red arrow) to trap the oxocarbenium ion.

Troubleshooting Guide:

  • Symptom: Reaction stalled.[5]

    • Fix: Add Water. DDQ requires a solvent mixture like CH₂Cl₂:H₂O (18:1). Anhydrous DDQ will simply form a complex and stop.

  • Symptom: Product alcohol oxidizes to ketone/aldehyde.

    • Fix: Buffer the system. The DDQ reduction produces acidic species (DDQ-H₂). Perform the reaction in a phosphate buffer (pH 7) or add solid NaHCO₃ to the reaction mixture.

Workflow B: Acidic Cleavage (TFA)

User Issue: "I treated my PMB-ether with TFA and got a black tar / low yield."

The Science: Acidic cleavage generates the p-methoxybenzyl cation , a highly reactive electrophile. Without a "trap," this cation will re-attach to your product (Friedel-Crafts alkylation) or polymerize, forming the "black tar."

Protocol: Scavenger-Assisted Acidolysis

  • Reagents: TFA (solvent or co-solvent), Scavenger (Anisole, Thioanisole, or Pentamethylbenzene).

  • Ratio: Substrate : Scavenger (1 : 5–10).

Step-by-Step:

  • Dissolve substrate and Anisole (5 equiv) in CH₂Cl₂.

  • Cool to 0 °C.

  • Add TFA dropwise.[2]

  • The solution may turn pink/purple (stable carbocation), but should not turn black if scavengers are sufficient.

  • Quench with NaHCO₃.[2][3]

Why this works: The scavenger is more electron-rich than your product. It preferentially reacts with the liberated PMB cation, forming a harmless byproduct (e.g., bis-p-methoxyphenylmethane).

Decision Tree: Which Removal Method?

Use this logic flow to determine the safest deprotection route for your specific molecule.

Deprotection_Logic Start Start: Remove PMB Q1 Is molecule Base Sensitive? Start->Q1 Q2 Is molecule Acid Sensitive? Q1->Q2 Yes/No Q3 Contains C=C bonds? Q2->Q3 No Method_DDQ Method: DDQ (Oxidative) (Buffer if acid-sensitive) Q2->Method_DDQ Yes (Avoid Acid) Method_TFA Method: TFA + Anisole (Acidic Scavenging) Q3->Method_TFA Yes (Avoid H2) Method_H2 Method: H2 / Pd-C (Hydrogenolysis) Q3->Method_H2 No (Cleanest) Method_CAN Method: CAN (Strong Oxidant) Method_DDQ->Method_CAN If DDQ Fails

Caption: Fig 2. Strategic decision tree for PMB removal based on substrate sensitivity.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. "On the selectivity of deprotection of benzyl, MPM (4-methoxybenzyl) and DMPM (3,4-dimethoxybenzyl) protecting groups for hydroxy functions."[6] Tetrahedron1986 , 42, 3021–3028.

  • Bundle, D. R.; Iversen, T.; Josephson, S. "Acid-catalysed 4-methoxybenzylation of alcohols and phenols." J. Chem. Soc., Perkin Trans. 11984 , 2569–2573.

  • Kiso, Y.; et al. "Deprotection of PMB using Acid Scavengers." Chem. Pharm. Bull.1980 , 28, 673.

Sources

Validation & Comparative

1H NMR spectrum analysis of 1-(4-Methoxybenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1-(4-Methoxybenzyl)piperazin-2-one (CAS: 893747-38-1).[1][2] It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of piperazinone scaffolds.[2]

Comparative Guide for Structural Validation & Impurity Profiling

Executive Summary & Structural Context

1-(4-Methoxybenzyl)piperazin-2-one is a critical intermediate in the synthesis of peptidomimetics and GPCR ligands.[1][2] Its structure features a piperazin-2-one (ketopiperazine) core substituted at the N1 position (the amide nitrogen) with a 4-methoxybenzyl (PMB) group.[1][2]

The Analytical Challenge: Distinguishing the N1-substituted product from its N4-substituted regioisomer (a common byproduct in non-selective alkylations) is the primary analytical hurdle.[2] This guide prioritizes the diagnostic chemical shifts that definitively validate the N1-substitution pattern, comparing the target molecule against its precursors and isomers.

Structural Assignment & Numbering Logic

To ensure accurate assignment, we utilize standard IUPAC numbering for the piperazin-2-one ring:

  • Position 1 (N1): Amide Nitrogen (Substituted with PMB).[2]

  • Position 2 (C2): Carbonyl Carbon.[2]

  • Position 3 (C3): Methylene adjacent to Carbonyl.[2]

  • Position 4 (N4): Secondary Amine Nitrogen (Unsubstituted).[2]

  • Position 5 (C5): Methylene adjacent to N4.[2]

  • Position 6 (C6): Methylene adjacent to N1.[2]

Structure cluster_0 Target Molecule: 1-(4-Methoxybenzyl)piperazin-2-one N1 N1 (Amide) Site of PMB Attachment C2 C2 (C=O) Carbonyl N1->C2 N4 N4 (Amine) Secondary Amine C2->N4 via C3 N4->N1 via C5-C6 PMB PMB Group (4-Methoxybenzyl) PMB->N1 Benzylic CH2 (~4.6 ppm)

Figure 1: Structural connectivity and key diagnostic linkage (Red Arrow) for 1-(4-Methoxybenzyl)piperazin-2-one.[1][2]

Detailed 1H NMR Assignment (CDCl3, 400 MHz)

The following data represents the consensus spectral profile derived from theoretical shielding constants and empirical data for N-substituted lactams [1, 2].

Table 1: Chemical Shift Assignments
Proton GroupPositionδ (ppm)MultiplicityIntegralDiagnostic Significance
Ar-H (Ortho) PMB-2',6'7.18 - 7.22Doublet (J=8.5 Hz)2HTypical AA'BB' system.[1][2]
Ar-H (Meta) PMB-3',5'6.84 - 6.88Doublet (J=8.5 Hz)2HShielded by Methoxy group.[1][2]
Benzylic CH₂ N1-CH₂-Ar 4.55 - 4.65 Singlet 2H CRITICAL PEAK. Deshielded by Amide N.
Methoxy O-CH₃3.78 - 3.80Singlet3HStandard PMB marker.[1][2]
Ring C3-H₂ C3-H3.50 - 3.55Singlet (broad)2HDeshielded by C=O.[1][2]
Ring C6-H₂ C6-H3.25 - 3.35Triplet (J~6 Hz)2HAdjacent to N1 (Amide).[1][2]
Ring C5-H₂ C5-H3.00 - 3.10Triplet (J~6 Hz)2HAdjacent to N4 (Amine).[1][2]
Amine NH N4-H1.80 - 2.20Broad Singlet1HExchangeable (D₂O).[2]
Comparative Analysis: Target vs. Alternatives

This section objectively compares the target spectrum against its most common structural isomer (N4-alkylated) and starting material to demonstrate diagnostic performance .

Scenario A: Distinguishing N1-Substitution vs. N4-Substitution

In synthesis, direct alkylation of piperazin-2-one often favors the more nucleophilic N4 (amine) over the N1 (amide).[1][2] You must rule out the 4-(4-methoxybenzyl)piperazin-2-one isomer.[1][2]

FeatureTarget: 1-(PMB)piperazin-2-one (N1-Subst)Alternative: 4-(PMB)piperazin-2-one (N4-Subst)Differentiation Logic
Benzylic CH₂ δ 4.60 ppm δ 3.50 ppm N1 (Amide) deshields the benzylic CH₂ by ~1.1 ppm compared to N4 (Amine).[1][2]
Amide Proton Absent δ 6.0 - 7.5 ppm (Broad) The N4-isomer retains the amide proton (N1-H).[1][2]
Ring C3-H₂ ~3.5 ppm~3.2 ppmC3 is less deshielded when N4 is alkylated.[2]
Scenario B: Distinguishing Product vs. Precursor (PMB-Amine)

If the synthesis involves cyclization of N-(4-methoxybenzyl)ethylenediamine, residual amine may be present.[1][2]

  • Precursor (4-Methoxybenzylamine): Benzylic CH₂ at δ 3.75 ppm .[2]

  • Product (Target): Benzylic CH₂ at δ 4.60 ppm .[2]

  • Shift Mechanism: Conversion of the amine to the lactam (amide) induces a significant downfield shift (+0.85 ppm).[2]

Comparison cluster_1 Diagnostic Flowchart Start Analyze 1H NMR Spectrum (CDCl3) CheckBenzyl Check Benzylic CH2 Shift Start->CheckBenzyl Result1 Shift ~ 4.6 ppm (N1-Substituted) TARGET CONFIRMED CheckBenzyl->Result1 Deshielded (Amide) Result2 Shift ~ 3.5 ppm (N4-Substituted) REGIOISOMER CheckBenzyl->Result2 Shielded (Amine) Result3 Shift ~ 3.7-3.8 ppm (Free Amine) STARTING MATERIAL CheckBenzyl->Result3 Intermediate

Figure 2: Logical flowchart for interpreting the Benzylic CH2 signal to validate regio-chemistry.

Experimental Protocol: NMR Sample Preparation

To ensure reproducibility and minimize solvent effects (e.g., H-bonding shifts in DMSO), follow this standardized protocol.

Materials:

  • Compound: 5–10 mg of 1-(4-Methoxybenzyl)piperazin-2-one.[1][2]

  • Solvent: 0.6 mL Chloroform-d (CDCl₃, 99.8% D) + 0.03% TMS.

  • Tube: 5 mm precision NMR tube.

Workflow:

  • Dissolution: Weigh 5–10 mg of the solid into a clean vial. Add 0.6 mL CDCl₃. Vortex until fully dissolved.[2] (Note: The compound is moderately soluble; if turbidity persists, filter through a cotton plug).[2]

  • Acquisition:

    • Pulse Sequence: Standard proton (zg30).[2]

    • Scans (ns): 16 (sufficient for >95% purity).

    • Relaxation Delay (d1): 1.0 s (ensure integration accuracy for aromatic protons).

    • Spectral Width: -2 to 14 ppm.[2]

  • Processing:

    • Referencing: Calibrate TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm.

    • Integration: Normalize the Methoxy singlet (3.80 ppm) to 3.00. This provides the most stable internal reference standard.[2]

References
  • Perryman, M. S., et al. (2015).[2][3][4] Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines.[1][2][3] Organic & Biomolecular Chemistry, 13(8), 2360-2365.[1][3] Link

  • National Institute of Standards and Technology (NIST). (2023).[2] 1-Benzylpiperazine Mass and IR Spectra. NIST Chemistry WebBook.[2] Link

  • ChemicalBook. (2024).[2] 1-(4-Methoxybenzyl)piperazin-2-one Product Entry (CAS 893747-38-1).[1][2][5][6] Link

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2][7] (General reference for amide vs amine shielding constants).

Sources

Stability Showdown: A Comparative Guide to 1-Substituted vs. 4-Substituted Piperazin-2-ones for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperazin-2-one Core in Modern Drug Discovery

The piperazin-2-one scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules, demonstrating significant therapeutic potential across oncology, infectious diseases, and neurology.[1] The inherent structural features of the piperazin-2-one ring, including its conformational flexibility and the presence of multiple sites for substitution, allow for the fine-tuning of physicochemical properties and target engagement. However, the long-term stability of these compounds is a critical parameter that can significantly impact their viability as drug candidates. Degradation can lead to loss of potency, altered pharmacokinetic profiles, and the formation of potentially toxic impurities.

This comprehensive guide provides a detailed comparison of the stability of 1-substituted versus 4-substituted piperazin-2-ones. While direct comparative experimental data for these specific isomers is limited in the published literature, this guide will leverage established principles of physical organic chemistry, analogous data from related heterocyclic systems, and computational insights to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the theoretical underpinnings of their relative stability and provide detailed experimental protocols to enable researchers to generate their own comparative data.

Theoretical Framework: Unpacking the Factors Governing Piperazin-2-one Stability

The stability of the piperazin-2-one ring is primarily dictated by the reactivity of the endocyclic amide (lactam) bond. Several key factors influence the susceptibility of this bond to degradation under various stress conditions, including hydrolysis, oxidation, and thermal decomposition.

Electronic Effects of Substituents

The electronic nature of the substituent plays a pivotal role in modulating the stability of the lactam ring.

  • 1-Substituted Piperazin-2-ones: In this isomeric form, the substituent is directly attached to the amide nitrogen (N1). The lone pair of electrons on the amide nitrogen participates in resonance with the adjacent carbonyl group, which contributes to the stability of the amide bond.

    • Electron-Withdrawing Groups (EWGs) at the N1 position, such as aryl or acyl groups, can decrease the electron density on the nitrogen atom. This reduction in electron density diminishes the resonance stabilization of the amide bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack, particularly hydrolysis.

    • Electron-Donating Groups (EDGs) at the N1 position, such as alkyl groups, can increase the electron density on the nitrogen, enhancing resonance stabilization and thereby increasing the stability of the lactam ring.

  • 4-Substituted Piperazin-2-ones: Here, the substituent is attached to the amino nitrogen (N4), which is β to the carbonyl group.

    • The electronic effect of a substituent at the N4 position on the lactam stability is primarily inductive. An EWG at this position can withdraw electron density through the sigma bonds, which may have a minor destabilizing effect on the lactam carbonyl. Conversely, an EDG at N4 would have a slight stabilizing inductive effect. However, these inductive effects are generally weaker than the direct resonance effects observed in the 1-substituted isomers.

Steric Effects of Substituents

The size and conformation of the substituent can influence the accessibility of the lactam carbonyl to attacking reagents.

  • 1-Substituted Piperazin-2-ones: A bulky substituent at the N1 position can sterically hinder the approach of a nucleophile (e.g., a water molecule or hydroxide ion) to the carbonyl carbon, thereby slowing down the rate of hydrolysis.

  • 4-Substituted Piperazin-2-ones: A substituent at the N4 position is more remote from the lactam carbonyl and is therefore expected to exert a less significant steric effect on its reactivity. However, a very large substituent at N4 could influence the overall conformation of the piperazinone ring, which might indirectly affect the accessibility of the carbonyl group.

pH-Dependent Stability

The stability of piperazin-2-ones is highly dependent on the pH of the environment. The piperazine moiety contains two nitrogen atoms with different basicities. The N4 nitrogen is a secondary amine and is more basic than the N1 amide nitrogen. Therefore, at physiological pH, the N4 nitrogen is more likely to be protonated.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon.

The pH-rate profile of lactam hydrolysis is often U-shaped, with the highest stability observed at a neutral or near-neutral pH.

Comparative Stability Analysis: 1-Substituted vs. 4-Substituted Piperazin-2-ones

Based on the theoretical principles outlined above, we can infer the relative stability of the two isomeric forms.

Stability Parameter1-Substituted Piperazin-2-one4-Substituted Piperazin-2-oneRationale
Hydrolytic Stability Generally less stable , especially with N-aryl or N-acyl substituents.Generally more stable .The substituent at the N1 position directly influences the resonance stabilization of the amide bond. EWGs at N1 significantly decrease stability. Substituents at N4 have a less pronounced electronic effect on the lactam.
Oxidative Stability Potentially more susceptible to oxidation at the N1-substituent if it contains oxidizable moieties. The piperazine ring itself is also prone to oxidation.The N4-substituent and the piperazine ring are susceptible to oxidation. The relative stability would depend on the specific substituents.Oxidative degradation can occur at multiple sites. The presence of electron-rich aromatic rings or benzylic protons on the substituent can increase susceptibility.
Thermal Stability Stability is influenced by the nature of the N1-substituent. N-alkylation of piperazines has been shown to sometimes decrease thermal stability compared to the parent piperazine.Generally expected to have good thermal stability, similar to other N-alkyl piperazines.Thermal degradation of piperazines can proceed through various mechanisms, including ring-opening and fragmentation. The substituent's nature and position will influence the preferred degradation pathway.

It is crucial to emphasize that these are generalized predictions. The actual stability of a specific compound will depend on the precise nature of the substituent (R group) and the experimental conditions.

Postulated Degradation Pathways

The following diagrams illustrate the plausible degradation pathways for 1-substituted and 4-substituted piperazin-2-ones under hydrolytic conditions.

G cluster_1 Hydrolysis of 1-Substituted Piperazin-2-one 1-Substituted 1-Substituted Piperazin-2-one Intermediate_1 Tetrahedral Intermediate 1-Substituted->Intermediate_1 H₂O/H⁺ or OH⁻ Product_1 Ring-Opened Amino Acid Intermediate_1->Product_1 Ring Opening G cluster_2 Hydrolysis of 4-Substituted Piperazin-2-one 4-Substituted 4-Substituted Piperazin-2-one Intermediate_2 Tetrahedral Intermediate 4-Substituted->Intermediate_2 H₂O/H⁺ or OH⁻ Product_2 Ring-Opened Amino Acid Intermediate_2->Product_2 Ring Opening

Caption: Postulated hydrolytic degradation of a 4-substituted piperazin-2-one.

Experimental Protocols for Comparative Stability Assessment

To obtain definitive comparative stability data, a series of forced degradation studies should be conducted. The following protocols provide a robust framework for such investigations.

General Experimental Workflow

G Start Prepare Stock Solutions of Isomers Stress Subject to Stress Conditions (Hydrolysis, Oxidation, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Time Points Stress->Sample Analyze Analyze by Stability-Indicating HPLC-UV/MS Sample->Analyze Data Quantify Degradation and Identify Degradants Analyze->Data Compare Compare Degradation Rates and Pathways Data->Compare

Caption: General workflow for comparative forced degradation studies.

Protocol 1: Hydrolytic Stability Study

Objective: To compare the hydrolytic stability of 1-substituted and 4-substituted piperazin-2-ones under acidic, basic, and neutral conditions.

Materials:

  • 1-Substituted piperazin-2-one

  • 4-Substituted piperazin-2-one

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Phosphate buffer (pH 7.4)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven or water bath

Procedure:

  • Stock Solution Preparation: Prepare stock solutions (e.g., 1 mg/mL) of each isomer in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • To separate vials, add an aliquot of each stock solution to 0.1 M HCl and 1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the vials at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure described in step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • Repeat the procedure described in step 2, using phosphate buffer (pH 7.4) instead of acid or base.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC-UV/MS method to quantify the parent compound and identify any degradation products.

Protocol 2: Oxidative Stability Study

Objective: To assess the susceptibility of the isomers to oxidative degradation.

Materials:

  • Hydrogen peroxide (3% and 30%)

Procedure:

  • Sample Preparation: To separate vials containing each isomer at a known concentration (e.g., 100 µg/mL in a suitable solvent), add an equal volume of 3% H₂O₂.

  • Incubation: Store the solutions at room temperature, protected from light.

  • Sampling and Analysis: Withdraw aliquots at various time points and analyze directly by HPLC-UV/MS. If significant degradation is not observed, repeat the experiment with 30% H₂O₂.

Protocol 3: Thermal Stability Study

Objective: To evaluate the stability of the isomers under dry heat conditions.

Procedure:

  • Sample Preparation: Place a known amount of each solid compound in separate, open glass vials.

  • Incubation: Place the vials in a calibrated oven at an elevated temperature (e.g., 80 °C).

  • Sampling and Analysis: At various time points, remove a vial of each compound, allow it to cool to room temperature, dissolve a known weight in a suitable solvent, and analyze by HPLC-UV/MS.

Data Presentation and Interpretation

The results of the forced degradation studies should be presented in a clear and concise manner to facilitate comparison.

Table 1: Summary of Forced Degradation Results for 1- and 4-Substituted Piperazin-2-ones

Stress ConditionTime (hours)% Degradation of 1-Substituted Isomer% Degradation of 4-Substituted IsomerMajor Degradants Observed
0.1 M HCl, 60 °C 2
8
24
0.1 M NaOH, 60 °C 2
8
24
3% H₂O₂, RT 8
24
80 °C, Dry Heat 24
72

By comparing the percentage of degradation under each stress condition, a clear picture of the relative stability of the two isomers will emerge. The identification of degradation products by mass spectrometry will provide valuable insights into the degradation pathways.

Conclusion and Recommendations

While direct comparative data is scarce, a thorough analysis of the chemical principles governing lactam stability strongly suggests that 4-substituted piperazin-2-ones are likely to exhibit greater hydrolytic stability than their 1-substituted counterparts, particularly when the substituent is electron-withdrawing. This is primarily due to the direct influence of the N1-substituent on the resonance stabilization of the amide bond.

For drug development professionals working with piperazin-2-one scaffolds, it is highly recommended to:

  • Synthesize and evaluate both 1- and 4-substituted isomers early in the discovery process to assess their relative stability.

  • Conduct comprehensive forced degradation studies as outlined in this guide to identify potential liabilities and degradation pathways.

  • Develop and validate a stability-indicating analytical method to accurately monitor the purity and potency of the drug candidate throughout its development lifecycle.

By proactively addressing stability considerations, researchers can de-risk their drug discovery programs and select candidates with the optimal balance of potency, selectivity, and developability.

References

Sources

A Researcher's Guide to Piperazinone Ring Assignment: An In-Depth Technical Comparison of COSY and HSQC NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic scaffolds is a cornerstone of successful discovery and optimization campaigns. The piperazinone ring, a privileged structure in medicinal chemistry, presents a common yet illustrative challenge for spectral assignment. Its inherent conformational dynamics and potential for diastereotopicity can complicate one-dimensional (1D) NMR spectra, making a robust two-dimensional (2D) NMR approach essential.

This guide provides an in-depth comparison of two powerful 2D NMR techniques—Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC)—in the context of assigning the proton (¹H) and carbon (¹³C) signals of a piperazinone ring. We will move beyond a simple procedural list to explain the causality behind the combined analytical approach, ensuring a self-validating system for structural confirmation.

The Challenge: Why 1D NMR is Often Insufficient for Piperazinones

The piperazinone core, a six-membered ring containing two nitrogen atoms and a carbonyl group, is not a simple, planar system. It typically adopts a chair or twist-boat conformation. Furthermore, N-substitution and the partial double-bond character of the internal amide can lead to slow-exchanging conformers on the NMR timescale.[1][2] This conformational restriction can cause chemically equivalent protons (e.g., the two protons on a single methylene unit) to become magnetically non-equivalent, a phenomenon known as diastereotopicity.[3]

These factors result in ¹H NMR spectra that are more complex than anticipated, with broad signals or intricate multiplets that are difficult to assign definitively. This is where 2D NMR becomes indispensable.

The Solution: A Synergistic Approach with COSY and HSQC

COSY and HSQC are complementary techniques that, when used together, provide a comprehensive map of a molecule's connectivity.

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling).[4][5] A cross-peak in a COSY spectrum indicates that the two protons on the diagonal at those respective chemical shifts are scalar-coupled. This allows us to trace out "spin systems" within the molecule, essentially walking from one proton to its direct neighbors.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (one-bond ¹JCH coupling).[3][6] Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to. This provides a powerful and unambiguous way to assign carbon signals based on their attached, and often more easily assigned, protons.

The synergy is clear: COSY establishes proton-proton networks, and HSQC links those protons to their corresponding carbons, leaving no ambiguity in the final assignment.

Experimental Protocol: Acquiring High-Quality 2D NMR Data

A self-validating interpretation relies on high-quality data. The following is a generalized protocol for acquiring COSY and HSQC spectra on a modern NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified piperazinone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved to avoid poor spectral resolution. Filter if necessary.

  • Transfer the solution to a clean, high-quality NMR tube.

Spectrometer Setup:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks in the ¹H spectrum).

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and ensure proper instrument setup.

  • Tune and match the probe for both ¹H and ¹³C nuclei.

COSY (gCOSY or DQF-COSY) Acquisition:

  • Pulse Program: Select a standard gradient-selected COSY (gCOSY) or Double Quantum Filtered COSY (DQF-COSY) pulse sequence. gCOSY is generally more sensitive, while DQF-COSY can provide cleaner spectra, especially for samples with large singlets.

  • Parameters:

    • Spectral Width (SW): Set to encompass all proton signals observed in the 1D spectrum.

    • Number of Scans (NS): Typically 2 to 8 scans per increment, depending on sample concentration.

    • Number of Increments (NI): 256 to 512 increments in the indirect dimension (F1) is usually sufficient for good resolution.

    • Relaxation Delay (D1): 1.5 to 2.0 seconds.

HSQC (gHSQC) Acquisition:

  • Pulse Program: Select a standard gradient-selected HSQC pulse sequence, often with multiplicity editing (e.g., HSQCED) to differentiate between CH, CH₂, and CH₃ groups by phase.

  • Parameters:

    • ¹H Spectral Width (SW in F2): Same as the COSY experiment.

    • ¹³C Spectral Width (SW in F1): Set to encompass all expected carbon signals (e.g., 0 to 170 ppm for a typical piperazinone).

    • Number of Scans (NS): 4 to 16 scans per increment, as ¹³C is less sensitive.

    • Number of Increments (NI): 128 to 256 increments in the F1 dimension.

    • Relaxation Delay (D1): 1.5 to 2.0 seconds.

Data Interpretation Workflow: A Case Study of 2-Piperazinone

To illustrate the interpretation process, let's consider a representative example of the parent 2-piperazinone molecule. The following spectral data is hypothetical but based on typical chemical shifts for such a scaffold.

Structure:

Hypothetical NMR Data Summary:

Position¹H Shift (ppm), Mult.¹³C Shift (ppm)
N1-H 6.5, br s-
CH ₂-33.45, t49.5
N4-H 2.1, br s-
CH ₂-53.05, t45.0
CH ₂-63.30, s52.0
C-2-168.0
Step-by-Step Assignment using COSY and HSQC

The logical workflow for assigning the piperazinone ring signals is visualized below.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Assignment H1_NMR 1D ¹H NMR (Initial Observation) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identify Coupled Protons C13_NMR 1D ¹³C NMR (Carbon Count) HSQC HSQC (¹H-¹³C One-Bond Correlation) C13_NMR->HSQC Assign_H Assign ¹H Spin Systems COSY->Assign_H Trace Spin Systems Assign_C Assign ¹³C Signals HSQC->Assign_C Link Protons to Carbons Assign_H->HSQC Use Assigned Protons Final Final Structure Confirmation Assign_H->Final Assign_C->Final

Caption: Workflow for unambiguous NMR assignment using COSY and HSQC data.

1. Initial Analysis (1D Spectra):

  • ¹H NMR: We observe three signals in the aliphatic region (3.05, 3.30, 3.45 ppm) and two broad singlets for the N-H protons. The signal at 3.45 ppm is a triplet, the one at 3.05 ppm is a triplet, and the one at 3.30 ppm is a singlet. This initial observation is confusing. A simple piperazinone has three CH₂ groups. We would expect coupling between adjacent methylenes. The presence of a singlet at 3.30 ppm is unexpected and requires 2D analysis.

  • ¹³C NMR: We see three signals in the aliphatic region (45.0, 49.5, 52.0 ppm) and one downfield signal at 168.0 ppm, which is characteristic of a carbonyl carbon in an amide.

2. COSY Interpretation (¹H-¹H Connectivity):

  • We plot the ¹H spectrum on both the x and y axes.

  • We look for off-diagonal cross-peaks. A strong cross-peak is observed between the triplet at 3.45 ppm and the triplet at 3.05 ppm .

  • Crucially, the singlet at 3.30 ppm shows no cross-peaks to any other signal. This confirms it is an isolated spin system.

3. HSQC Interpretation (¹H-¹³C Connectivity):

  • We now correlate the assigned proton signals to their directly attached carbons.

  • The triplet at 3.45 ppm shows a cross-peak to the carbon at 49.5 ppm . So, C(3) is 49.5 ppm.

  • The triplet at 3.05 ppm shows a cross-peak to the carbon at 45.0 ppm . So, C(5) is 45.0 ppm.

  • The singlet at 3.30 ppm shows a cross-peak to the carbon at 52.0 ppm . So, C(6) is 52.0 ppm.

  • The carbonyl carbon at 168.0 ppm shows no cross-peak, confirming it is a quaternary carbon (C=O) with no attached protons.

4. Final Assignment and Structural Confirmation:

By combining the data, we can now build the complete picture:

  • HSQC allows us to assign each carbon signal based on its attached proton's chemical shift.

  • COSY reveals the connectivity. The correlation between the protons at 3.45 ppm and 3.05 ppm confirms they are neighbors. Given the structure, this must be the H₂C(3)-N-C(5)H₂ fragment. The lack of coupling for the protons at 3.30 ppm is now rationalized by its position adjacent to the amide nitrogen N(1) and the other nitrogen N(4), making it H₂C(6). The triplet multiplicity arises from coupling to the adjacent CH₂ group. The singlet at 3.30 ppm is explained by its isolation from other proton-bearing carbons.

This systematic process, moving from 1D observation to COSY connectivity and finally to HSQC confirmation, provides a self-validating assignment of the entire piperazinone scaffold.

Advanced Considerations for Substituted Piperazinones

When substituents are added to the piperazinone ring, the spectra can become more complex, but the same analytical logic applies.

  • Diastereotopicity: If a substituent creates a chiral center, the two protons on a ring methylene (e.g., C(3)H₂) are no longer chemically equivalent.[3] They will have different chemical shifts and will couple to each other (geminal coupling, ²J), typically appearing as a pair of doublets (an "AB quartet") if there are no other adjacent protons. They will also show distinct couplings to neighboring protons. HSQC will show two separate cross-peaks for these two protons to the same single carbon.

  • Conformational Isomers (Rotamers): As seen in studies of N-acylpiperazines, slow rotation around the N-C(O) amide bond can lead to the presence of two distinct conformers in solution at room temperature.[1][2] This can result in a doubling of all signals in the NMR spectrum. Variable temperature (VT) NMR experiments can be used to study this phenomenon; as the temperature is increased, the signals for the two rotamers will broaden, coalesce into a single broad peak, and finally sharpen into a single averaged signal at a high enough temperature.

Conclusion

The interpretation of COSY and HSQC spectra is a powerful, synergistic process that provides an unambiguous method for the complete ¹H and ¹³C NMR assignment of piperazinone rings. While 1D NMR can offer initial clues, the conformational flexibility and potential for diastereotopicity in these systems necessitate the robust connectivity information provided by 2D techniques. By systematically identifying proton spin systems with COSY and then anchoring them to the carbon framework with HSQC, researchers can confidently elucidate the structure of these vital heterocyclic scaffolds, ensuring the integrity of their chemical matter and accelerating the drug discovery process.

References

  • Yilmaz, F., et al. (2016). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 61(11-12), 945-952. [Link]

  • Sahinler Ayla, S., et al. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(9), 887-895. [Link]

  • Chen, C., et al. (2021). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Angewandte Chemie International Edition, 60(33), 18138-18143. [Link]

  • NP-MRD (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

  • Wessig, P., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(71), 40787-40798. [Link]

  • Wessig, P., et al. (2023). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2521-2533. [Link]

  • Nikitin, K., et al. (2021). Structure elucidation and complete assignment of H and C NMR data of Piperine. ResearchGate. [Link]

  • LibreTexts Chemistry (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • LibreTexts Chemistry (2024). 14: COSY. [Link]

  • LibreTexts Chemistry (2022). 5.1: COSY Spectra. [Link]

  • Oxford Instruments (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]

  • ResearchGate (n.d.). 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. [Link]

  • Master Organic Chemistry (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • SDSU NMR Facility (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-(4-Methoxybenzyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(4-Methoxybenzyl)piperazin-2-one (CAS No. 893747-38-1). As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of a chemical, culminating in its responsible disposal. This document is structured to provide a clear, step-by-step methodology grounded in established safety protocols and regulatory standards, ensuring the protection of personnel and the environment.

Pre-Disposal Hazard Assessment & Characterization

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards is critical. While a specific, comprehensive Safety Data Sheet (SDS) for 1-(4-Methoxybenzyl)piperazin-2-one is not widely available, we can infer its likely hazard profile by examining its structural components: a piperazine core, a benzyl group, and a lactam ring. This analysis necessitates the application of the Precautionary Principle , where we treat the substance as hazardous in the absence of complete data.

The hazard profile is therefore synthesized from data on analogous compounds.

Property Value / Assessment Source / Rationale
CAS Number 893747-38-1ChemScene[1]
Molecular Formula C₁₂H₁₆N₂O₂ChemScene[1]
Molecular Weight 220.27 g/mol ChemScene[1]
Physical Form SolidSigma-Aldrich (for analogous compounds)
Inferred Hazards Harmful if swallowed (Acute Toxicity) Based on 1-(4-Methoxybenzyl)piperazine.
Causes skin, eye, and respiratory irritation Based on 1-(4-Methoxyphenyl)piperazine.[2]
Potential for severe skin/eye damage Based on the parent piperazine scaffold, which is corrosive.[3][4]
Incompatible Materials Strong oxidizing agents, Strong acidsBased on piperazine and benzylamine analogs.[3][4]

Given this profile, 1-(4-Methoxybenzyl)piperazin-2-one must be managed as regulated hazardous waste. Disposal via standard trash or sewer systems is strictly prohibited.

Hierarchy of Controls and Personal Protective Equipment (PPE)

The foundation of laboratory safety lies in a multi-layered approach to risk mitigation, known as the Hierarchy of Controls. Personal Protective Equipment (PPE), while essential, is the final line of defense.

Hierarchy_of_Controls cluster_HOC Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE caption Figure 1. The Hierarchy of Controls prioritizes risk mitigation strategies.

Figure 1. The Hierarchy of Controls prioritizes risk mitigation strategies.

All handling and preparation of 1-(4-Methoxybenzyl)piperazin-2-one for disposal must be conducted within a certified chemical fume hood (an engineering control). The mandatory PPE includes:

  • Eye Protection : Chemical safety goggles or a face shield.

  • Hand Protection : Chemical-resistant gloves (e.g., Nitrile rubber).

  • Body Protection : A properly fastened lab coat.

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is crucial for ensuring safety and regulatory compliance. This process begins the moment the chemical is deemed waste and ends with its documented transfer to a certified disposal facility.

Disposal_Workflow start_end start_end process process decision decision storage storage A Start: Identify Chemical Waste B Wear Full, Appropriate PPE A->B C Select Compatible, Leak-Proof Hazardous Waste Container B->C D Affix 'Hazardous Waste' Label & Fill in Chemical Details C->D E Transfer Waste into Container (Inside Fume Hood) D->E F Securely Seal Container E->F G Store in Designated, Secure Waste Accumulation Area F->G H Is Container Full or Accumulation Time Limit Reached? G->H H->G No   I Contact EHS or Certified Waste Disposal Vendor H->I  Yes J Provide SDS / Hazard Info & Arrange for Pickup I->J K End: Waste Transferred with Proper Documentation J->K caption Figure 2. Workflow for the disposal of 1-(4-Methoxybenzyl)piperazin-2-one.

Figure 2. Workflow for the disposal of 1-(4-Methoxybenzyl)piperazin-2-one.

Protocol Details:

  • Waste Collection :

    • Collect waste 1-(4-Methoxybenzyl)piperazin-2-one in a designated, chemically compatible, and leak-proof container with a secure, screw-top cap.[5][6][7]

    • Causality : Using a compatible container prevents degradation of the container and subsequent leaks. A sealed cap prevents the release of vapors.

    • Do not mix this waste with other chemical streams (e.g., halogenated solvents, acids) unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[5][8]

  • Container Labeling :

    • The container must be clearly and accurately labeled.[5] Use a standardized EHS Hazardous Waste Label.[9]

    • The label must include:

      • The words "Hazardous Waste "

      • Full Chemical Name: "1-(4-Methoxybenzyl)piperazin-2-one "

      • CAS Number: 893747-38-1

      • An indication of the hazards (e.g., "Irritant," "Harmful")

      • The date waste was first added to the container.

  • Storage Pending Disposal :

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[5]

    • Ensure secondary containment is used for liquid waste containers to mitigate potential spills.

    • Store away from incompatible materials such as strong oxidizing agents and acids.[4][5]

  • Arranging for Final Disposal :

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to schedule a pickup.[5][8]

    • You must provide the waste disposal company with all necessary hazard information (this guide can serve this purpose in the absence of a formal SDS) to ensure safe handling and transport.[5]

    • The waste must be tracked using a hazardous waste manifest system from the point of generation to its final disposal facility, a process known as "cradle-to-grave" management.[10]

Emergency Procedures: Spill & Exposure Management

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert, absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[11] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Report the spill to your laboratory supervisor and EHS department immediately.[8]

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]

  • Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[4][12] Seek medical attention if irritation persists.

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4][12]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][12]

Regulatory Framework: A Generator's Responsibility

In the United States, the management and disposal of hazardous waste are governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the Environmental Protection Agency (EPA).[13] Under RCRA, the entity that generates the waste is legally responsible for its proper identification, management, and disposal.[14] This "generator" status places the responsibility on the laboratory and its personnel to ensure all procedures are followed correctly, from the moment a chemical is declared waste until its final, safe destruction or treatment.

Conclusion

The proper disposal of 1-(4-Methoxybenzyl)piperazin-2-one is not merely a procedural task but a critical component of responsible scientific practice. By adhering to the principles of hazard assessment, utilizing the hierarchy of controls, and following a systematic disposal protocol, we uphold our commitment to the safety of our colleagues and the preservation of our environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management . Axonator. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Piperazine, anhydrous Safety Data Sheet . Thermo Fisher Scientific. [Link]

  • Piperazine-1,4-dipropanesulphonic acid Safety Data Sheet . Carl ROTH. [Link]

  • 1-(4-Methoxyphenyl)piperazine PubChem Entry . National Center for Biotechnology Information. [Link]

  • 1-(4-Methoxy Phenyl) Piperazine . Maruti Industries. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . Wiley Online Library. [Link]

  • Piperazine derivatives as dangerous abused compounds . PubMed. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry . ResearchGate. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. [Link]

  • Disposal of Chemical Waste . Weizmann Institute of Science. [Link]

  • How do I remove piperazine from the solid compound? . ResearchGate. [Link]

  • Piperazine derivatives as dangerous abused compounds . ResearchGate. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(4-Methoxybenzyl)piperazin-2-one: Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: An Ounce of Prevention

Before any handling of 1-(4-Methoxybenzyl)piperazin-2-one, a thorough understanding of its potential hazards is crucial.[2] While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, data from analogous structures, such as 1-(4-Methoxyphenyl)piperazine and Piperazine Anhydrous, provide critical insights into its potential risk profile.

  • 1-(4-Methoxyphenyl)piperazine: This compound is known to cause skin, eye, and respiratory irritation.[3]

  • Piperazine Anhydrous: The hazards associated with this parent compound are more severe and include being harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns, and eye damage, and may lead to allergic skin or respiratory reactions.[4]

Given these precedents, it is imperative to treat 1-(4-Methoxybenzyl)piperazin-2-one as a hazardous substance, assuming it may possess similar or even enhanced toxicological properties.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable when handling 1-(4-Methoxybenzyl)piperazin-2-one.[2][5] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsChemical-resistant gloves (Nitrile)Laboratory coatNot generally required if handled in a sealed container in a well-ventilated area
Weighing & Transfer (Solid) Safety goggles and face shieldDouble-gloving with chemical-resistant gloves (Nitrile)Fully-buttoned laboratory coat, disposable apronNIOSH-approved respirator with a particulate filter (N95 or higher) in a fume hood
Dissolution & Reaction Safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant laboratory coat, disposable sleevesWork within a certified chemical fume hood
Waste Disposal Safety goggles and face shieldChemical-resistant gloves (Nitrile or Neoprene)Chemical-resistant laboratory coatWork within a certified chemical fume hood

Rationale for PPE Selection:

  • Eye and Face Protection: The potential for eye irritation or severe damage necessitates the use of tightly sealed safety goggles and a face shield, especially during weighing and transfer operations where dust or splashes may be generated.[6][7]

  • Hand Protection: Chemical-resistant gloves are essential to prevent skin contact, which could lead to irritation or burns.[8] Double-gloving is recommended during weighing and transfer to provide an extra layer of protection.

  • Body Protection: A fully-buttoned laboratory coat, preferably made of a chemical-resistant material, should be worn at all times.[5] Disposable aprons and sleeves can provide additional protection against spills.

  • Respiratory Protection: Due to the risk of respiratory irritation, all operations that could generate dust or aerosols must be conducted in a certified chemical fume hood.[2][4] If a fume hood is not available or during a large spill, a NIOSH-approved respirator is mandatory.[9]

Operational and Disposal Plans: A Step-by-Step Guide

A clear and well-rehearsed plan for handling and disposal is critical for minimizing risk.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]

  • Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[11]

3.2. Handling and Use:

  • Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[2]

  • Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Dissolution and Reaction: When dissolving the compound or running a reaction, use appropriate glassware and ensure all transfers are performed carefully to avoid splashes.

  • Post-Handling: After use, thoroughly decontaminate the work area and any equipment used. Wash hands and any exposed skin with soap and water.[8]

3.3. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or involves a significant release of dust, evacuate the laboratory and contact the appropriate emergency response team.

  • For small spills, and only if you are trained and equipped to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate the spill area thoroughly.

3.4. Disposal Plan:

All waste containing 1-(4-Methoxybenzyl)piperazin-2-one, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2]

  • Collect all chemical waste in a designated, clearly labeled, and sealed container.

  • Do not mix this waste with other incompatible waste streams.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.[12]

Workflow and Safety Diagram

The following diagram illustrates the safe handling workflow for 1-(4-Methoxybenzyl)piperazin-2-one.

SafeHandlingWorkflow Safe Handling Workflow for 1-(4-Methoxybenzyl)piperazin-2-one cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures Prep 1. Hazard Assessment & SDS Review PPE_Check 2. Inspect & Don PPE Prep->PPE_Check Hood_Check 3. Verify Fume Hood Function PPE_Check->Hood_Check Weigh 4. Weighing Hood_Check->Weigh Dissolve 5. Dissolution / Reaction Weigh->Dissolve Decon 6. Decontaminate Work Area Dissolve->Decon Spill Spill Occurs Dissolve->Spill Waste 7. Segregate Hazardous Waste Decon->Waste Disposal 8. Dispose via Approved Channels Waste->Disposal SmallSpill Small Spill Cleanup Spill->SmallSpill Trained & Equipped? LargeSpill Large Spill: Evacuate & Alert Spill->LargeSpill No / Large Spill

Caption: Workflow for safe handling of 1-(4-Methoxybenzyl)piperazin-2-one.

Conclusion: A Culture of Safety

The safe handling of research chemicals like 1-(4-Methoxybenzyl)piperazin-2-one is paramount in any laboratory setting. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous operational and disposal planning, researchers can significantly mitigate the risks associated with these compounds. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan.[11][13]

References

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
  • What are the safety precautions for using research chemicals and what are the potential risks associ
  • Chemical Safety in Research and Teaching.
  • Safety Data Sheet - Piperazine Anhydrous. (2025). TCI Chemicals.
  • Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine-1,4-diylium dichloride. (2025). Fisher Scientific.
  • 1-(4-Methoxyphenyl)piperazine 97. Sigma-Aldrich.
  • Chemicals and Hazardous Materials. Harvard Environmental Health and Safety.
  • 1-(4-Methoxyphenyl)piperazine. A2B Chem.
  • Safety Data Sheet - Piperazine. (2010). Fisher Scientific.
  • Personal Protective Equipment (PPE). CHEMM.
  • 1-(4-Methoxyphenyl)piperazine. PubChem.
  • Safety Data Sheet - 2-(2-methoxyphenyl)piperazine. (2024). CymitQuimica.
  • Safety D
  • Safety Data Sheet - Piperazine. (2010). Thermo Fisher Scientific.
  • Personal protective equipment for handling 1-(5-Chlorothiophene-2-carbonyl)piperazine. Benchchem.
  • 1-(4-Methoxyphenyl)piperazine(38212-30-5). ChemicalBook.
  • 1-(4-Methoxybenzyl)piperazine 97. Sigma-Aldrich.
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • Personal protective equipment for handling (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
  • Piperazine. Santa Cruz Biotechnology.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta.
  • 1-(4-methoxybenzyl)piperazin-2-one. Echemi.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)piperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzyl)piperazin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.